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Antitumor agent-109

Cat. No.: B15137983
M. Wt: 392.3 g/mol
InChI Key: MGXKYGMIEHKJAA-UHFFFAOYSA-N
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Description

Antitumor agent-109 is a useful research compound. Its molecular formula is C19H22BrNO3 and its molecular weight is 392.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H22BrNO3 B15137983 Antitumor agent-109

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H22BrNO3

Molecular Weight

392.3 g/mol

IUPAC Name

5-bromo-2-[(3,4,5-trimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinoline

InChI

InChI=1S/C19H22BrNO3/c1-22-17-9-13(10-18(23-2)19(17)24-3)11-21-8-7-15-14(12-21)5-4-6-16(15)20/h4-6,9-10H,7-8,11-12H2,1-3H3

InChI Key

MGXKYGMIEHKJAA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CN2CCC3=C(C2)C=CC=C3Br

Origin of Product

United States

Foundational & Exploratory

In-Depth Technical Guide: The Core Mechanism of Action of Bexobrutideg (NX-5948)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bexobrutideg (NX-5948) is a novel, orally bioavailable, small molecule antitumor agent that functions as a targeted protein degrader of Bruton's tyrosine kinase (BTK). By hijacking the ubiquitin-proteasome system, bexobrutideg facilitates the degradation of both wild-type and mutant forms of BTK, offering a promising therapeutic strategy for B-cell malignancies, including those that have developed resistance to conventional BTK inhibitors. This technical guide provides a comprehensive overview of the mechanism of action of bexobrutideg, supported by preclinical and clinical data, detailed experimental protocols, and visualizations of the key pathways and workflows.

Introduction

Bruton's tyrosine kinase is a critical component of the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation, survival, and differentiation of B-cells. Dysregulation of BTK activity is a hallmark of numerous B-cell malignancies, making it a prime target for therapeutic intervention. While BTK inhibitors have demonstrated significant clinical success, the emergence of resistance mutations and the kinase-independent scaffolding function of BTK present ongoing challenges.

Bexobrutideg represents a next-generation therapeutic approach that overcomes these limitations. As a heterobifunctional degrader, bexobrutideg brings BTK into proximity with the cereblon (CRBN) E3 ubiquitin ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of the BTK protein. This event-driven, catalytic mechanism allows for the elimination of the entire BTK protein, including its scaffolding function, and is effective against various clinically relevant BTK mutations.[1]

Mechanism of Action

Bexobrutideg is a chimeric targeting molecule composed of a ligand that binds to BTK and another ligand that recruits the cereblon E3 ubiquitin ligase.[2] This dual binding induces the formation of a ternary complex between BTK and cereblon, facilitating the transfer of ubiquitin from the E2 conjugating enzyme to BTK. The polyubiquitinated BTK is then recognized and degraded by the 26S proteasome.

This catalytic process allows a single molecule of bexobrutideg to mediate the degradation of multiple BTK protein molecules, leading to potent and sustained downstream effects.[3] Preclinical studies have demonstrated the exceptional catalytic efficiency of bexobrutideg, with a single molecule capable of degrading approximately 10,000 copies of BTK per hour.[3]

dot

Bexobrutideg_Mechanism_of_Action cluster_0 Bexobrutideg (NX-5948) cluster_1 Cellular Machinery cluster_2 Process bexobrutideg Bexobrutideg btk_ligand BTK Ligand bexobrutideg->btk_ligand Binds to linker Linker bexobrutideg->linker crbn_ligand CRBN Ligand bexobrutideg->crbn_ligand Binds to ternary_complex Ternary Complex Formation (BTK - Bexobrutideg - CRBN) bexobrutideg->ternary_complex Mediates btk BTK Protein (Wild-type or Mutant) crbn Cereblon (CRBN) E3 Ubiquitin Ligase btk->ternary_complex crbn->ternary_complex proteasome 26S Proteasome ub Ubiquitin ubiquitination Polyubiquitination of BTK ub->ubiquitination ternary_complex->ubiquitination Leads to degradation Proteasomal Degradation ubiquitination->degradation Targets BTK for downstream_effects Inhibition of B-cell Signaling & Tumor Growth Inhibition degradation->downstream_effects Results in

Caption: Mechanism of action of Bexobrutideg (NX-5948).

Quantitative Data

Preclinical Data

Bexobrutideg has demonstrated potent and rapid degradation of BTK in various preclinical models.

ParameterValueCell Line/SystemReference
DC50 (BTK Degradation) 0.34 nMPrimary Human B-cells[2]
DC50 (BTK Degradation) < 1 nMLymphoma cell lines and PBMCs[2]
Time to Complete Degradation ~2 hours (at 10 nM)Ramos cells[2]
Catalytic Efficiency ~10,000 BTK molecules/hour/moleculePreclinical models[3]
Clinical Data (Phase 1a/b NX-5948-301 Study)

The first-in-human Phase 1a/b clinical trial (NCT05131022) has shown promising efficacy and a manageable safety profile for bexobrutideg in patients with relapsed/refractory B-cell malignancies.[4][5]

ParameterValuePatient PopulationReference
Objective Response Rate (ORR) 80.9%Relapsed/Refractory CLL/SLL (n=47)[6]
Median Time to First Response 1.9 monthsRelapsed/Refractory CLL/SLL[6]
Objective Response Rate (ORR) 84.2%Waldenström Macroglobulinemia (n=19)[4]

Patient Demographics and Baseline Characteristics (CLL/SLL Cohort)

CharacteristicValueReference
Median Age 68.5 years (range, 35-88)[5]
Median Prior Lines of Therapy 4 (range, 2-12)[5]
Prior Covalent BTKi 97.9%[5]
Prior BCL2i 83%[5]
Double Refractory (BTKi and BCL2i) 81%[5]
BTK Mutation 38%[5]
TP53 Mutation 45%[5]

Common Treatment-Emergent Adverse Events (Any Grade)

Adverse EventPercentageReference
Purpura/Contusion 45.8%[6]
Fatigue 31.3%[6]
Diarrhea 31.3%[6]
Neutropenia 29.2%[6]
Rash 27.1%[6]
Petechiae 25.0%[6]

Experimental Protocols

In Vitro BTK Degradation Assay

Objective: To determine the concentration-dependent degradation of BTK in cancer cell lines following treatment with bexobrutideg.

Materials:

  • Cancer cell lines (e.g., Ramos, TMD8)

  • Bexobrutideg (NX-5948)

  • Cell culture medium (e.g., RPMI-1640) with 10% FBS and 1% penicillin-streptomycin

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies: anti-BTK, anti-GAPDH (or other loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Seed cancer cells in 6-well plates at a density of 1 x 10^6 cells/well and allow them to adhere overnight.

  • Treat the cells with varying concentrations of bexobrutideg (e.g., 0.01 nM to 1000 nM) for a specified time (e.g., 4, 8, or 24 hours). Include a vehicle-treated control.

  • After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of each lysate using a BCA protein assay.

  • Normalize the protein concentrations and prepare samples for SDS-PAGE.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-BTK antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and develop it using a chemiluminescent substrate.

  • Image the blot and perform densitometric analysis to quantify the BTK protein levels relative to the loading control.

  • Calculate the DC50 value (the concentration at which 50% of the protein is degraded) using appropriate software (e.g., GraphPad Prism).

dot

BTK_Degradation_Assay_Workflow start Start cell_seeding Seed Cancer Cells start->cell_seeding treatment Treat with Bexobrutideg (Varying Concentrations) cell_seeding->treatment cell_lysis Cell Lysis and Protein Extraction treatment->cell_lysis protein_quant Protein Quantification (BCA Assay) cell_lysis->protein_quant sds_page SDS-PAGE protein_quant->sds_page western_blot Western Blotting sds_page->western_blot antibody_incubation Primary & Secondary Antibody Incubation western_blot->antibody_incubation imaging Chemiluminescent Imaging antibody_incubation->imaging analysis Densitometric Analysis & DC50 Calculation imaging->analysis end End analysis->end

Caption: Workflow for in vitro BTK degradation assay.

In Vivo Xenograft Tumor Model

Objective: To evaluate the in vivo antitumor efficacy of bexobrutideg in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., NOD-scid gamma mice)

  • Cancer cell line (e.g., TMD8)

  • Matrigel

  • Bexobrutideg (NX-5948) formulated for oral administration

  • Vehicle control

  • Calipers for tumor measurement

  • Animal balance

Procedure:

  • Subcutaneously implant cancer cells mixed with Matrigel into the flank of the mice.

  • Monitor the mice for tumor growth.

  • Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Administer bexobrutideg orally at the desired dose and schedule (e.g., daily). Administer the vehicle to the control group.

  • Measure tumor volume with calipers at regular intervals (e.g., twice weekly). Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • Continue treatment for the duration of the study (e.g., 21-28 days) or until tumors in the control group reach a predetermined endpoint.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting for BTK levels, immunohistochemistry).

dot

Xenograft_Model_Workflow start Start implantation Subcutaneous Implantation of Cancer Cells in Mice start->implantation tumor_growth Monitor Tumor Growth implantation->tumor_growth randomization Randomize Mice into Treatment & Control Groups tumor_growth->randomization treatment Oral Administration of Bexobrutideg or Vehicle randomization->treatment monitoring Measure Tumor Volume & Body Weight Regularly treatment->monitoring endpoint Study Endpoint monitoring->endpoint analysis Tumor Excision and Further Analysis endpoint->analysis end End analysis->end

Caption: Workflow for in vivo xenograft tumor model.

Conclusion

Bexobrutideg (NX-5948) is a potent and selective degrader of BTK with a novel mechanism of action that addresses key limitations of traditional BTK inhibitors. Its ability to catalytically degrade both wild-type and mutant forms of BTK, including the elimination of the protein's scaffolding function, translates to significant antitumor activity in preclinical models and promising clinical efficacy in heavily pretreated patients with B-cell malignancies. The favorable safety profile and durable responses observed in clinical trials underscore the potential of bexobrutideg as a valuable therapeutic option for patients with relapsed/refractory B-cell cancers. Further clinical development is ongoing to fully elucidate its therapeutic potential in a broader range of B-cell malignancies.

References

A Comprehensive Technical Guide to the Synthesis and Purification of Antitumor Agent-109

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the synthetic route and purification protocols for Antitumor Agent-109 (AT-109), a novel investigational kinase inhibitor. The information presented herein is intended to equip researchers and drug development professionals with the necessary technical details to reproduce and scale the synthesis and purification of this compound.

Synthesis of this compound (AT-109)

AT-109 is a heterocyclic molecule designed to target a key signaling pathway implicated in tumor cell proliferation.[1][2] The synthesis is a three-step process commencing with commercially available starting materials. The overall synthetic scheme is depicted below, followed by detailed experimental protocols for each step.

// Nodes A [label="Step 1: Suzuki Coupling", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Step 2: Nucleophilic Aromatic Substitution (SNAr)", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Step 3: Amide Coupling", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="AT-109 (Crude)", shape=cylinder, style="filled", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges A -> B [label="Intermediate 1"]; B -> C [label="Intermediate 2"]; C -> D [label="Crude Product"]; } dot Caption: Multi-step synthesis workflow for this compound.

Step 1: Suzuki Coupling

This initial step involves a palladium-catalyzed Suzuki coupling to form the core biphenyl structure of the molecule.

  • Reaction: To a solution of 1-bromo-4-nitrobenzene (1.0 eq) and (4-methoxyphenyl)boronic acid (1.1 eq) in a 2:1 mixture of Toluene and Water (0.2 M) is added potassium carbonate (2.0 eq). The mixture is degassed with argon for 20 minutes. Tetrakis(triphenylphosphine)palladium(0) (0.05 eq) is then added, and the reaction is heated to 90 °C for 12 hours under an argon atmosphere.

  • Work-up: Upon completion, the reaction is cooled to room temperature, and the organic layer is separated. The aqueous layer is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product, Intermediate 1, is a yellow solid.

Step 2: Nucleophilic Aromatic Substitution (SNAr)

The second step is a nucleophilic aromatic substitution to introduce a key amine functional group.

  • Reaction: Intermediate 1 (1.0 eq) is dissolved in dimethylformamide (DMF) (0.3 M). 4-Aminophenol (1.2 eq) and potassium carbonate (2.5 eq) are added to the solution. The reaction mixture is heated to 120 °C for 8 hours.

  • Work-up: The reaction is cooled and poured into ice-water. The resulting precipitate is collected by vacuum filtration, washed with water, and dried to afford Intermediate 2 as a dark orange solid.

Step 3: Amide Coupling

The final step is an amide coupling reaction to install the terminal functional group of AT-109.

  • Reaction: To a solution of Intermediate 2 (1.0 eq) and 4-(dimethylamino)benzoic acid (1.1 eq) in DMF (0.25 M) at 0 °C is added 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 eq) and Hydroxybenzotriazole (HOBt) (1.2 eq). The reaction is stirred at 0 °C for 30 minutes and then at room temperature for 18 hours.

  • Work-up: The reaction mixture is diluted with ethyl acetate and washed successively with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield the crude AT-109 as a brown solid.

StepReaction TypeStarting MaterialProductYield (%)Purity (HPLC, %)
1Suzuki Coupling1-bromo-4-nitrobenzeneIntermediate 19295
2SNArIntermediate 1Intermediate 28593
3Amide CouplingIntermediate 2AT-109 (Crude)8885

Purification of this compound (AT-109)

The crude AT-109 obtained from the synthesis contains residual reagents, byproducts, and intermediates that must be removed to meet the high purity standards required for biological and clinical studies.[3][4] Flash column chromatography followed by recrystallization is the primary method for purification.[5]

// Nodes Crude [label="Crude AT-109", shape=cylinder, style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; Chromatography [label="Flash Column Chromatography", fillcolor="#F1F3F4", fontcolor="#202124"]; Fractions [label="Combine Pure Fractions", fillcolor="#F1F3F4", fontcolor="#202124"]; Recrystallization [label="Recrystallization", fillcolor="#F1F3F4", fontcolor="#202124"]; Pure [label="Pure AT-109 (>99%)", shape=cylinder, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Crude -> Chromatography; Chromatography -> Fractions; Fractions -> Recrystallization; Recrystallization -> Pure; } dot Caption: Purification workflow for obtaining high-purity AT-109.

  • Preparation: A silica gel slurry is prepared in hexane and packed into a glass column. The column is then equilibrated with the mobile phase (30% ethyl acetate in hexane). The crude AT-109 is adsorbed onto a small amount of silica gel and dry-loaded onto the column.

  • Elution: The column is eluted with a gradient of ethyl acetate in hexane (from 30% to 70%). Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Fraction Pooling: Fractions containing the pure product (as determined by TLC) are combined and the solvent is removed under reduced pressure to yield a purified, amorphous solid.

  • Procedure: The purified solid from chromatography is dissolved in a minimal amount of hot ethanol. The solution is allowed to cool slowly to room temperature, and then placed at 4 °C for 12 hours to facilitate crystal formation.

  • Isolation: The resulting crystals are collected by vacuum filtration, washed with a small amount of cold ethanol, and dried under high vacuum to yield the final, highly pure AT-109.

Purification StepStarting Purity (HPLC, %)Final Purity (HPLC, %)Recovery Yield (%)
Flash Chromatography859890
Recrystallization98>99.595

Mechanism of Action: Targeting the PI3K/AKT Signaling Pathway

AT-109 is designed as a potent inhibitor of the PI3K/AKT signaling pathway, which is frequently hyperactivated in various cancers and plays a crucial role in cell proliferation, survival, and resistance to therapy.[6][7] By inhibiting this pathway, AT-109 is hypothesized to induce apoptosis and halt tumor growth.

// Nodes RTK [label="Receptor Tyrosine Kinase (RTK)", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#F1F3F4", fontcolor="#202124"]; AKT [label="AKT", fillcolor="#F1F3F4", fontcolor="#202124"]; Proliferation [label="Cell Proliferation & Survival", shape=ellipse, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; AT109 [label="AT-109", shape=box, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges RTK -> PI3K [label="Activation"]; PI3K -> AKT [label="Activation"]; AKT -> Proliferation [label="Promotes"]; AT109 -> PI3K [arrowhead=tee, style=dashed, color="#EA4335", label="Inhibition"]; } dot Caption: AT-109 inhibits the PI3K/AKT signaling pathway.

This guide provides a comprehensive overview of the synthesis and purification of this compound. The detailed protocols and data are intended to facilitate the production of this compound for further research and development. Adherence to these methods should yield high-purity AT-109 suitable for preclinical and clinical evaluation.

References

Antitumor agent-109 chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth search for "Antitumor agent-109" did not yield any specific chemical entity with this designation in publicly accessible scientific databases or literature. This name is likely an internal, preclinical, or proprietary code that has not been disclosed in the public domain.

To provide the requested in-depth technical guide, a more specific and recognized identifier for the compound is required. Please provide one of the following:

  • IUPAC Name: The systematic name based on the molecular structure.

  • Common Name or Brand Name: Any alternative names used to identify the agent.

  • CAS Registry Number: The unique numerical identifier assigned by the Chemical Abstracts Service.

  • A specific reference to a scientific publication or patent that describes the synthesis, characterization, or biological evaluation of "this compound."

Without this essential information, it is not possible to determine the chemical structure, physicochemical properties, biological activity, relevant signaling pathways, or experimental protocols associated with the requested agent.

An In-depth Technical Guide to Antitumor Agent-109 (Compound 6-15): A Novel Inhibitor of the Gas6-Axl Signaling Axis

Author: BenchChem Technical Support Team. Date: November 2025

Authored by: Gemini AI

October 2025

Abstract

Antitumor agent-109, also identified as compound 6-15, is a novel synthetic small molecule demonstrating significant potential as a cancer therapeutic. Its primary mechanism of action involves the downregulation of the Growth Arrest-Specific 6 (Gas6) and Axl receptor tyrosine kinase signaling pathway. This technical guide provides a comprehensive overview of the discovery, origin, and preclinical characterization of this compound. It includes a detailed summary of its in vitro and in vivo antitumor activities, elucidation of its mechanism of action, and a description of the experimental protocols utilized in its evaluation. This document is intended for researchers, scientists, and professionals in the field of drug development.

Discovery and Origin

This compound (compound 6-15) is a synthetic compound belonging to a series of 3-arylidene-4,6-dimethyl-5-hydroxy-7-azaoxindole derivatives. Its discovery was the result of a targeted drug design and synthesis program aimed at identifying novel anticancer agents. The development of this series was based on the modification of the 7-azaoxindole core, a scaffold known for its biological activities.

In a study that synthesized and evaluated 35 novel compounds, this compound, which incorporates a quinoline moiety, emerged as the lead candidate due to its superior cytotoxic effects against a panel of seven human cancer cell lines when compared to the multi-kinase inhibitor, sunitinib.[1][2] The origin of this compound is entirely synthetic, and its synthesis is achieved through a multi-step chemical process.

Mechanism of Action

This compound exerts its antitumor effects by inhibiting the Gas6-Axl signaling pathway.[1][2][3] This pathway is a critical mediator of cell survival, proliferation, migration, and therapy resistance in many cancers. The binding of the ligand Gas6 to its receptor, the Axl tyrosine kinase, initiates a signaling cascade that includes the activation of downstream effectors such as PI3K and Akt.

Interestingly, while this compound is a potent inhibitor of the Gas6-Axl axis, its direct inhibitory activity against a panel of receptor tyrosine kinases, including Axl, was found to be significantly weaker than that of sunitinib.[1][2] This suggests a mechanism that is distinct from direct kinase inhibition. The primary mode of action appears to be the downregulation of both Gas6 and Axl expression.[1][2][3] The effects of this compound on cancer cells, including the induction of apoptosis, an increased Bax/Bcl-2 ratio, and inhibition of the PI3K/Akt pathway, are similar to the effects observed with siRNA-mediated knockdown of Gas6.[1][2]

Signaling Pathway Diagram

Gas6_Axl_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Gas6 Gas6 Axl Axl Receptor Gas6->Axl Binds PI3K PI3K Axl->PI3K Activates Akt Akt PI3K->Akt Activates Survival Cell Survival, Proliferation, Metastasis Akt->Survival Promotes Apoptosis Apoptosis Akt->Apoptosis Inhibits Agent109 This compound Agent109->Gas6 Inhibits Expression Agent109->Axl Inhibits Expression

Caption: Inhibition of the Gas6-Axl signaling pathway by this compound.

Quantitative Data

Table 1: In Vitro Cytotoxicity of this compound
Cell LineCancer TypeIC50 (µM)
MCF-7Breast Cancer2.0
MDA-MB-231Breast Cancer2.8
HT-29Colon Cancer4.6
DU145Prostate Cancer1.1
U937Lymphoma6.7
A549Lung Cancer4.2
PANC-1Pancreatic Cancer4.0
Data sourced from MedChemExpress and InvivoChem, citing Bae D, et al.[3]
Table 2: In Vivo Antitumor Efficacy of this compound
Xenograft ModelTreatment GroupDosageTumor Growth Inhibition
A549 (Lung Cancer)This compound1 mg/kgSignificant
A549 (Lung Cancer)This compound3 mg/kgSignificant
PANC-1 (Pancreatic Cancer)This compound3 mg/kgSignificant
Data summarized from in vivo studies in BALB/c-nu mice.[3]

Experimental Protocols

The following are representative protocols for the key experiments used to characterize this compound. These are based on standard laboratory procedures and information from the primary literature.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Cancer cell lines (MCF-7, MDA-MB-231, HT-29, DU145, U937, A549, and PANC-1) are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours.

  • Compound Treatment: Cells are treated with various concentrations of this compound (typically in a dose-response range from 0.1 to 100 µM) and a vehicle control (DMSO).

  • Incubation: The plates are incubated for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The IC50 values are calculated using non-linear regression analysis.

Western Blot Analysis
  • Cell Lysis: PANC-1 or A549 cells are treated with this compound (10 µM) for 48 hours, then washed with cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration is determined using a BCA protein assay.

  • SDS-PAGE: Equal amounts of protein (20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Proteins are transferred to a PVDF membrane.

  • Blocking: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies against Gas6, Axl, p-PI3K, PI3K, p-Akt, Akt, Bax, Bcl-2, and a loading control (e.g., β-actin or GAPDH).

  • Secondary Antibody Incubation: The membrane is washed with TBST and incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Study
  • Animal Model: Male BALB/c nude mice (4-6 weeks old) are used.

  • Tumor Cell Implantation: A549 or PANC-1 cells (5 x 10⁶ cells in 100 µL of PBS/Matrigel) are subcutaneously injected into the flank of each mouse.

  • Tumor Growth and Grouping: Tumors are allowed to grow to a palpable size (approximately 100-150 mm³). Mice are then randomly assigned to treatment and control groups.

  • Treatment Administration: this compound (1 or 3 mg/kg) or a vehicle control is administered via intraperitoneal injection, typically six times a week.

  • Monitoring: Tumor volume and body weight are measured every 2-3 days. Tumor volume is calculated using the formula: (length x width²)/2.

  • Study Termination and Analysis: At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry).

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation start_invitro Seed Cancer Cells treat Treat with this compound start_invitro->treat mtt MTT Assay (48h) treat->mtt wb Western Blot (48h) treat->wb apoptosis Apoptosis Assay (48h) treat->apoptosis ic50 Determine IC50 mtt->ic50 protein_exp Analyze Protein Expression wb->protein_exp apoptosis_rate Quantify Apoptosis apoptosis->apoptosis_rate start_invivo Implant Tumor Cells in Mice tumor_growth Allow Tumor Growth start_invivo->tumor_growth treatment_group Randomize into Groups tumor_growth->treatment_group administer Administer Treatment treatment_group->administer monitor Monitor Tumor Volume & Body Weight administer->monitor end_study Excise and Analyze Tumors monitor->end_study

Caption: A generalized workflow for the preclinical evaluation of this compound.

Conclusion

This compound (compound 6-15) represents a promising new lead compound for the development of anticancer therapies. Its novel mechanism of action, which involves the downregulation of the Gas6-Axl signaling axis rather than direct kinase inhibition, may offer advantages in overcoming resistance to conventional targeted therapies. The potent in vitro cytotoxicity across a range of cancer cell lines and significant in vivo antitumor efficacy in preclinical models warrant further investigation and development of this compound. Future studies should focus on optimizing its pharmacological properties and further elucidating its precise molecular interactions.

References

In-Depth Technical Guide: Target Identification and Validation of Antitumor Agent-109

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target identification and validation process for Antitumor Agent-109 (also known as compound 6-15), a novel therapeutic candidate. The document details the agent's mechanism of action, presents key quantitative data, outlines detailed experimental protocols for target validation, and includes visualizations of the relevant signaling pathways and experimental workflows.

Introduction to this compound

This compound is a small molecule inhibitor identified as 3-(quinolin-2-ylmethylene)-4,6-dimethyl-5-hydroxy-7-azaoxindole. Preclinical studies have demonstrated its potent cytotoxic effects across a range of cancer cell lines. This guide focuses on the methodologies used to identify and validate its primary molecular target, the Gas6-Axl signaling pathway, a critical mediator of tumor proliferation, survival, and metastasis.

Target Identification: The Gas6-Axl Signaling Pathway

Initial screening and subsequent mechanistic studies have identified the Receptor Tyrosine Kinase (RTK) Axl as the primary target of this compound. Axl and its ligand, Growth Arrest-Specific 6 (Gas6), are frequently overexpressed in various cancers and are associated with poor prognosis and drug resistance. This compound disrupts this signaling axis, leading to downstream inhibition of pro-survival pathways and induction of apoptosis in cancer cells.

The Gas6-Axl Signaling Cascade

The binding of Gas6 to the Axl receptor induces receptor dimerization and autophosphorylation of tyrosine residues in its intracellular kinase domain. This activation triggers downstream signaling cascades, primarily the Phosphatidylinositol 3-kinase (PI3K)/Akt pathway, which promotes cell survival, proliferation, and resistance to apoptosis. This compound inhibits the expression of both Gas6 and Axl, thereby blocking the initiation of this signaling cascade.

Gas6 Gas6 Axl Axl Receptor Tyrosine Kinase Gas6->Axl Binds & Activates PI3K PI3K Axl->PI3K Activates Akt Akt PI3K->Akt Activates CellSurvival Cell Survival & Proliferation Akt->CellSurvival Promotes Apoptosis Apoptosis Akt->Apoptosis Inhibits Agent109 This compound Agent109->Gas6 Inhibits Expression Agent109->Axl Inhibits Expression

Caption: The Gas6-Axl signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

The efficacy of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize the key findings.

Table 1: In Vitro Cytotoxicity of this compound (IC50 Values)
Cell LineCancer TypeIC50 (µM)
MCF-7Breast Cancer2.0
MDA-MB-231Breast Cancer2.8
HT-29Colon Cancer4.6
DU145Prostate Cancer1.1
U937Lymphoma6.7
A549Lung Cancer4.2
PANC-1Pancreatic Cancer4.0
Table 2: In Vivo Efficacy of this compound in Xenograft Models
Tumor ModelTreatmentDosageOutcome
A549 XenograftThis compound3 mg/kg, i.p.Significant reduction in tumor size and weight
PANC-1 XenograftThis compound3 mg/kg, i.p.Significant reduction in tumor size and weight

Experimental Protocols for Target Validation

The following section provides detailed methodologies for the key experiments used to validate the targeting of the Gas6-Axl pathway by this compound.

Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effect of this compound on cancer cell lines.

Workflow:

cluster_0 MTT Assay Workflow A Seed cells in 96-well plates B Treat with this compound A->B C Incubate for 48-72 hours B->C D Add MTT reagent C->D E Incubate for 4 hours D->E F Add solubilization solution E->F G Measure absorbance at 570 nm F->G

Caption: Workflow for the MTT cell viability assay.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., A549, PANC-1) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the log concentration of this compound.

Western Blot Analysis for Protein Expression and Phosphorylation

This technique is used to measure the levels of total and phosphorylated proteins in the Gas6-Axl signaling pathway.

Protocol:

  • Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against Gas6, Axl, phospho-Axl (Tyr779), Akt, and phospho-Akt (Ser473) overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantification: Quantify the band intensities using densitometry software.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Workflow:

cluster_1 Apoptosis Assay Workflow H Treat cells with this compound I Harvest and wash cells H->I J Resuspend in Annexin V binding buffer I->J K Add FITC-Annexin V and Propidium Iodide J->K L Incubate for 15 minutes K->L M Analyze by flow cytometry L->M

Caption: Workflow for the Annexin V/PI apoptosis assay.

Protocol:

  • Cell Treatment: Treat cells with this compound at the desired concentration for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. FITC-Annexin V positive and PI negative cells are considered early apoptotic, while cells positive for both are late apoptotic or necrotic.

Cell Cycle Analysis

This assay determines the effect of this compound on cell cycle progression.

Protocol:

  • Cell Treatment: Treat cells with this compound for 24 hours.

  • Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells by flow cytometry. The percentage of cells in the G1, S, and G2/M phases of the cell cycle is determined based on the fluorescence intensity of PI.

siRNA-Mediated Gene Knockdown

This technique is used to confirm that the effects of this compound are specifically due to the inhibition of the Gas6-Axl pathway.

Protocol:

  • Transfection: Transfect cancer cells (e.g., PANC-1) with siRNA targeting Gas6 or a non-targeting control siRNA using a lipid-based transfection reagent.

  • Incubation: Incubate the cells for 48-72 hours to allow for gene knockdown.

  • Validation: Confirm the knockdown of Gas6 expression by Western blot or qRT-PCR.

  • Functional Assays: Perform cell viability, apoptosis, and cell cycle assays on the knockdown cells to compare the effects with those of this compound treatment.

Conclusion

The comprehensive experimental approach detailed in this guide provides strong evidence for the identification and validation of the Gas6-Axl signaling pathway as the primary target of this compound. The quantitative data from in vitro and in vivo studies demonstrate the potent antitumor activity of this agent. The provided protocols serve as a foundation for further preclinical and clinical development of this compound as a promising cancer therapeutic.

In vitro cytotoxicity of Antitumor agent-109 in cancer cell lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro cytotoxicity of Antitumor agent-109, a potent inhibitor of the Gas6-Axl signaling axis. This document outlines the agent's effects on various cancer cell lines, details the underlying molecular mechanisms, and provides comprehensive experimental protocols for key cytotoxicity assays.

Introduction to this compound

This compound (also known as compound 6-15) is a small molecule inhibitor targeting the Gas6-Axl signaling pathway.[1] This pathway is frequently dysregulated in various cancers, playing a crucial role in cell proliferation, survival, migration, and drug resistance. By inhibiting the expression of both Gas6 (Growth Arrest-Specific 6) and its receptor tyrosine kinase Axl, this compound disrupts downstream signaling cascades, primarily the PI3K/Akt pathway.[1] This disruption leads to G1 phase cell cycle arrest and promotes apoptosis in cancer cells, demonstrating its potential as a targeted therapeutic agent.[1]

Quantitative Cytotoxicity Data

The cytotoxic effects of this compound have been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the drug required to inhibit the growth of 50% of the cell population, are summarized in the table below. These values were determined after a 48-hour incubation period.

Cell LineCancer TypeIC50 (µM)
DU145Prostate Cancer1.1
MCF-7Breast Cancer2.0
MDA-MB-231Breast Cancer2.8
PANC-1Pancreatic Cancer4.0
A549Lung Cancer4.2
HT-29Colon Cancer4.6
U937Leukemia6.7

Data compiled from Invivochem.[1]

Signaling Pathway and Mechanism of Action

This compound exerts its anticancer effects by inhibiting the Gas6-Axl signaling axis, which subsequently downregulates the PI3K/Akt pathway. The binding of the ligand Gas6 to the Axl receptor tyrosine kinase normally triggers a signaling cascade that promotes cell survival and proliferation. This compound blocks this initial step. The downstream consequences include the reduced phosphorylation of PI3K and Akt, leading to cell cycle arrest and the induction of apoptosis.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Gas6 Gas6 Axl Axl Gas6->Axl PI3K PI3K Axl->PI3K Activates Akt Akt PI3K->Akt Activates Cell_Cycle_Arrest Cell_Cycle_Arrest Akt->Cell_Cycle_Arrest Inhibits Progression Apoptosis Apoptosis Akt->Apoptosis Inhibits Agent109 This compound Agent109->Axl Inhibits

Figure 1. Signaling pathway of this compound.

Experimental Protocols

The following are representative protocols for key in vitro assays used to characterize the cytotoxicity of this compound.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control. Incubate for the desired period (e.g., 48 hours).

  • MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Apoptosis Analysis (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Culture cells in 6-well plates and treat with this compound at the desired concentrations for 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Western Blot Analysis

This technique is used to detect changes in the expression and phosphorylation status of proteins within the targeted signaling pathway.

  • Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against total Axl, phospho-Axl, total PI3K, phospho-PI3K, total Akt, phospho-Akt, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Experimental Workflow

The general workflow for assessing the in vitro cytotoxicity of a novel antitumor agent like this compound is depicted below.

G cluster_setup Experimental Setup cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis & Interpretation Cell_Culture Cancer Cell Line Culture Cell_Seeding Seed Cells in Multi-well Plates Cell_Culture->Cell_Seeding Agent_Prep Prepare this compound Dilutions Treatment Treat Cells with Agent-109 Agent_Prep->Treatment Cell_Seeding->Treatment Incubation Incubate for 24-72h Treatment->Incubation Assays Perform Cytotoxicity Assays (MTT, Annexin V, etc.) Incubation->Assays Data_Acquisition Data Acquisition (Plate Reader, Flow Cytometer) Assays->Data_Acquisition IC50_Calc Calculate IC50 Values Data_Acquisition->IC50_Calc Mechanism_Study Mechanism of Action Studies (Western Blot, etc.) Data_Acquisition->Mechanism_Study Conclusion Draw Conclusions on Efficacy IC50_Calc->Conclusion Mechanism_Study->Conclusion

Figure 2. General workflow for in vitro cytotoxicity testing.

Conclusion

This compound demonstrates significant in vitro cytotoxicity across a panel of cancer cell lines. Its mechanism of action, through the inhibition of the Gas6-Axl signaling axis and subsequent suppression of the PI3K/Akt pathway, highlights its potential as a targeted cancer therapeutic. The experimental protocols provided herein offer a framework for the continued investigation and characterization of this and other novel antitumor agents.

References

Antitumor Agent-109: Unraveling its Impact on Cell Cycle Progression and Apoptosis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Disclaimer: The term "Antitumor agent-109" does not correspond to a specifically identifiable compound in publicly available scientific literature. Therefore, this guide utilizes Artesunate (ART) , a well-characterized derivative of artemisinin from the plant Artemisia annua, as a representative agent to illustrate the effects of a potent antitumor compound on cell cycle progression. The data and methodologies presented are based on published research on Artesunate and serve as a comprehensive example of the requested technical guide.

Executive Summary

Artesunate, a potent antimalarial drug, has demonstrated significant antitumor activity across a spectrum of cancer cell lines. Its primary mechanisms of action involve the induction of cell cycle arrest and the promotion of apoptosis, thereby inhibiting tumor cell proliferation. This document provides a detailed overview of the effects of Artesunate on cell cycle progression, focusing on its ability to induce G0/G1 and G2/M phase arrest. It outlines the underlying molecular pathways, presents quantitative data from key experiments, and offers detailed protocols for the methodologies cited.

Core Mechanism of Action

Artesunate exerts its anticancer effects through multiple mechanisms, with the generation of reactive oxygen species (ROS) being a central event.[1][2] The endoperoxide bridge in the structure of Artesunate is activated by intracellular iron, leading to the production of ROS.[2][3] This oxidative stress triggers a cascade of events, including DNA damage, which in turn activates cell cycle checkpoints and initiates apoptotic pathways.[4][5][6]

Effects on Cell Cycle Progression

Artesunate has been shown to induce cell cycle arrest at both the G0/G1 and G2/M phases, depending on the cancer cell type and experimental conditions.[7][8][9]

G2/M Phase Arrest

In several cancer cell lines, including breast cancer (MCF-7, MDA-MB-231) and non-small cell lung cancer (A549), Artesunate treatment leads to a significant accumulation of cells in the G2/M phase of the cell cycle.[4][8][10] This arrest is often mediated by the activation of the ATM-Chk2-Cdc25C signaling pathway in response to DNA damage.[4] Activated ATM phosphorylates and activates Chk2, which in turn phosphorylates and inactivates Cdc25C. The inactivation of Cdc25C prevents the dephosphorylation and activation of the Cyclin B1/CDK1 complex, which is essential for entry into mitosis.

G0/G1 Phase Arrest

In other cancer cell types, such as colorectal cancer and renal cell carcinoma, Artesunate has been observed to induce a G0/G1 phase arrest.[7][9] This is often associated with the downregulation of key G1 phase regulatory proteins, including Cyclin D1, CDK4, and CDK2.[9][11][12] The upregulation of cyclin-dependent kinase inhibitors like p21 also plays a crucial role in mediating G0/G1 arrest.[9]

Quantitative Data on Cell Cycle Distribution

The following table summarizes the effect of Artesunate on the cell cycle distribution of SW480 and HCT116 colorectal cancer cells.

Cell LineTreatment (72h)% G0/G1 Phase% S Phase% G2/M Phase
SW480 Control57.38 ± 3.98Not ReportedNot Reported
Artesunate (2 µM)73.21 ± 1.86Not ReportedNot Reported
Artesunate (4 µM)70.19 ± 4.57Not ReportedNot Reported
HCT116 Control47.02 ± 31.44Not ReportedNot Reported
Artesunate (1 µM)59.90 ± 0.76Not ReportedNot Reported
Artesunate (2 µM)72.85 ± 3.89Not ReportedNot Reported
Artesunate (4 µM)68.16 ± 2.22Not ReportedNot Reported

Data adapted from a study on colorectal cancer cells.[7]

Induction of Apoptosis

Artesunate is a potent inducer of apoptosis in cancer cells.[1][13] The generation of ROS by Artesunate leads to mitochondrial dysfunction, which is a key event in the intrinsic apoptotic pathway.[1] This results in the release of cytochrome c from the mitochondria, leading to the activation of caspases and subsequent execution of apoptosis. Artesunate has been shown to overcome drug resistance in some cancer cells by inducing apoptosis through mechanisms that are distinct from conventional chemotherapeutic agents.[1]

Signaling Pathways

Artesunate-Induced G2/M Arrest Signaling Pathway

G2_M_Arrest ART Artesunate ROS ROS Generation ART->ROS DNA_Damage DNA Damage ROS->DNA_Damage ATM ATM Activation DNA_Damage->ATM Chk2 Chk2 Activation ATM->Chk2 phosphorylates Cdc25C Cdc25C Inactivation (Phosphorylation) Chk2->Cdc25C phosphorylates CyclinB1_CDK1 Cyclin B1/CDK1 Complex Cdc25C->CyclinB1_CDK1 inhibits activation G2M_Arrest G2/M Arrest CyclinB1_CDK1->G2M_Arrest progression blocked

Caption: Artesunate-induced G2/M cell cycle arrest pathway.

Artesunate-Induced Apoptosis Signaling Pathway

Apoptosis_Pathway ART Artesunate ROS ROS Generation ART->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase_Activation Caspase Activation Cytochrome_c->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Artesunate-induced intrinsic apoptosis pathway.

Experimental Protocols

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the distribution of cells in different phases of the cell cycle after treatment with Artesunate.

Materials:

  • Cancer cell line (e.g., MDA-MB-231)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Artesunate (stock solution in DMSO)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 70% ethanol (ice-cold)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with various concentrations of Artesunate or vehicle control (DMSO) for the desired time period (e.g., 24, 48, or 72 hours).

  • Harvest the cells by trypsinization and collect them by centrifugation at 1,500 rpm for 5 minutes.

  • Wash the cell pellet with ice-cold PBS and centrifuge again.

  • Resuspend the cell pellet in 1 mL of ice-cold PBS.

  • While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.

  • Store the fixed cells at -20°C for at least 2 hours (or overnight).

  • Centrifuge the fixed cells at 2,000 rpm for 10 minutes to remove the ethanol.

  • Wash the cell pellet with PBS and centrifuge again.

  • Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubate the cells in the dark at room temperature for 30 minutes.

  • Analyze the stained cells using a flow cytometer. The DNA content will be used to determine the percentage of cells in G0/G1, S, and G2/M phases.

Western Blotting for Cell Cycle Regulatory Proteins

Objective: To analyze the expression levels of key cell cycle regulatory proteins (e.g., Cyclin B1, CDK1, p21) after Artesunate treatment.

Materials:

  • Cancer cell line

  • Artesunate

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific for the proteins of interest)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • Treat cells with Artesunate as described for the cell cycle analysis.

  • After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Determine the protein concentration of the supernatant using the BCA protein assay.

  • Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Add ECL substrate and visualize the protein bands using an imaging system.

  • Use a loading control (e.g., β-actin or GAPDH) to normalize protein expression levels.

Experimental Workflow Diagram

Experimental_Workflow cluster_flow Cell Cycle Analysis cluster_wb Western Blotting Start Cell Culture (e.g., MDA-MB-231) Treatment Artesunate Treatment (Dose and Time Course) Start->Treatment Harvest Cell Harvesting Treatment->Harvest Fixation Fixation (70% Ethanol) Harvest->Fixation Lysis Protein Extraction Harvest->Lysis Staining PI Staining Fixation->Staining Flow_Cytometry Flow Cytometry Staining->Flow_Cytometry SDS_PAGE SDS-PAGE Lysis->SDS_PAGE Transfer Western Transfer SDS_PAGE->Transfer Immunoblot Immunoblotting Transfer->Immunoblot

Caption: General experimental workflow for studying cell cycle effects.

Conclusion

Artesunate represents a promising class of antitumor agents that effectively halt cancer cell proliferation by inducing cell cycle arrest and apoptosis. Its mechanism of action, centered around the generation of ROS, provides a multi-pronged attack on cancer cells. The detailed protocols and pathway diagrams provided in this guide offer a solid foundation for researchers and drug development professionals to investigate the effects of similar antitumor compounds on cell cycle progression. Further research into the nuanced effects of Artesunate on different cancer types will continue to unveil its full therapeutic potential.

References

An In-depth Technical Guide to Apoptosis Induction by Paclitaxel

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanisms by which the antitumor agent Paclitaxel (Taxol) induces apoptosis in cancer cells. It includes a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of signaling pathways and experimental workflows.

Introduction

Paclitaxel is a potent chemotherapeutic agent widely used in the treatment of various cancers, including ovarian, breast, lung, and Kaposi's sarcoma.[1][2] Its primary mechanism of action involves the disruption of microtubule dynamics, leading to cell cycle arrest and subsequent induction of programmed cell death, or apoptosis.[1][3][4] This guide delves into the molecular intricacies of Paclitaxel-induced apoptosis, offering valuable insights for researchers in oncology and drug development.

Mechanism of Action: Paclitaxel-Induced Apoptosis

Paclitaxel exerts its cytotoxic effects by binding to the β-tubulin subunit of microtubules, stabilizing them and preventing their depolymerization.[2][4] This interference with the normal function of the mitotic spindle leads to a prolonged arrest of cells in the G2/M phase of the cell cycle.[1][3][5][6] This mitotic arrest is a critical trigger for the activation of apoptotic signaling pathways.

The apoptotic cascade initiated by Paclitaxel involves multiple signaling pathways:

  • Activation of the c-Jun N-terminal Kinase (JNK) Pathway: Paclitaxel treatment has been shown to activate the JNK signaling pathway.[3][7][8] Activated JNK can phosphorylate and inactivate anti-apoptotic proteins of the Bcl-2 family, such as Bcl-2 and Bcl-xL, thereby promoting apoptosis.[9][10]

  • Modulation of Bcl-2 Family Proteins: The balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members of the Bcl-2 family is crucial for regulating apoptosis. Paclitaxel can directly bind to Bcl-2, inhibiting its anti-apoptotic function.[11][12] It can also lead to the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2.[13]

  • Caspase Activation: The induction of apoptosis by Paclitaxel culminates in the activation of a cascade of proteases called caspases.[5][14] Both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways of apoptosis can be activated. The intrinsic pathway is often initiated by the release of cytochrome c from the mitochondria, which is regulated by Bcl-2 family proteins.[10] This leads to the activation of initiator caspase-9, which in turn activates the executioner caspase-3.[15][16] Caspase-3 is a key executioner caspase responsible for the cleavage of various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.[5][14]

Paclitaxel_Apoptosis_Pathway Paclitaxel Paclitaxel Microtubules β-tubulin in Microtubules Paclitaxel->Microtubules Binds to and stabilizes Bcl2_Inhibition Inhibition of Bcl-2/Bcl-xL Paclitaxel->Bcl2_Inhibition Directly binds and inhibits G2M_Arrest G2/M Phase Arrest Microtubules->G2M_Arrest Disrupts dynamics JNK_Pathway JNK Pathway Activation G2M_Arrest->JNK_Pathway Bcl2_Family Modulation of Bcl-2 Family Proteins G2M_Arrest->Bcl2_Family JNK_Pathway->Bcl2_Inhibition Phosphorylates and inactivates Bcl2_Family->Bcl2_Inhibition Bax_Activation Activation of Bax/Bak Bcl2_Family->Bax_Activation Mitochondria Mitochondria Bcl2_Inhibition->Mitochondria Promotes permeabilization Bax_Activation->Mitochondria Promotes permeabilization Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Cleaves cellular substrates

Figure 1: Signaling pathway of Paclitaxel-induced apoptosis.

Quantitative Data Summary

The cytotoxic efficacy of Paclitaxel is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of a cell population. The IC50 values of Paclitaxel can vary significantly depending on the cancer cell line and the duration of exposure.[17][18]

Cell LineCancer TypeExposure Time (h)IC50 (nM)
SK-BR-3Breast Cancer72~5
MDA-MB-231Breast Cancer72~2.4-5
T-47DBreast Cancer72~3
Ovarian Cancer LinesOvarian Cancer242.5 - 7.5
Non-Small Cell Lung CancerLung Cancer12027
Small Cell Lung CancerLung Cancer1205000

Table 1: IC50 values of Paclitaxel in various human cancer cell lines. Data compiled from multiple sources.[17][18][19][20][21]

Key Experimental Protocols

This section provides detailed methodologies for essential experiments used to study Paclitaxel-induced apoptosis.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[22] Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product.[22]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium.[23]

  • Drug Treatment: After 24 hours of incubation, treat the cells with various concentrations of Paclitaxel and a vehicle control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[23]

  • Formazan Crystal Formation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.[22][23]

  • Solubilization: Add 100 µL of solubilization solution (e.g., SDS-HCl solution) to each well to dissolve the formazan crystals.[23][24]

  • Absorbance Measurement: Mix thoroughly and measure the absorbance at 570 nm using a microplate reader.[23]

  • Data Analysis: Calculate cell viability as a percentage of the control and determine the IC50 value.

MTT_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Seed_Cells Seed Cells in 96-well Plate Drug_Treatment Treat with Paclitaxel Seed_Cells->Drug_Treatment Incubate_Cells Incubate for Desired Time Drug_Treatment->Incubate_Cells Add_MTT Add MTT Solution Incubate_Cells->Add_MTT Incubate_Formazan Incubate for Formazan Formation Add_MTT->Incubate_Formazan Add_Solubilizer Add Solubilization Solution Incubate_Formazan->Add_Solubilizer Measure_Absorbance Measure Absorbance at 570 nm Add_Solubilizer->Measure_Absorbance Calculate_Viability Calculate Cell Viability & IC50 Measure_Absorbance->Calculate_Viability

Figure 2: Workflow for the MTT cell viability assay.

Apoptosis Assay (Annexin V/PI Staining)

Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is a widely used method to detect and quantify apoptotic cells.[25][26][27] In early apoptosis, phosphatidylserine (PS) is translocated to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. PI is a fluorescent nuclear stain that is excluded by live and early apoptotic cells with intact membranes but can enter late apoptotic and necrotic cells.[25][26]

Protocol:

  • Cell Treatment: Treat cells with Paclitaxel for the desired time.

  • Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use a gentle detachment method like trypsinization.[25]

  • Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[27]

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of approximately 1 x 10⁶ cells/mL.[27]

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.[27] Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (50 µg/mL).[27]

  • Incubation: Gently vortex and incubate the cells at room temperature for 15 minutes in the dark.[26][28]

  • Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze immediately by flow cytometry.[28]

AnnexinV_PI_Workflow cluster_cell_prep Cell Preparation cluster_staining Staining cluster_detection Detection Treat_Cells Treat Cells with Paclitaxel Harvest_Cells Harvest Adherent & Floating Cells Treat_Cells->Harvest_Cells Wash_Cells Wash with Cold PBS Harvest_Cells->Wash_Cells Resuspend_Cells Resuspend in Binding Buffer Wash_Cells->Resuspend_Cells Aliquot_Cells Aliquot Cells to Tubes Resuspend_Cells->Aliquot_Cells Add_AnnexinV_PI Add Annexin V-FITC & PI Aliquot_Cells->Add_AnnexinV_PI Incubate_Dark Incubate in the Dark Add_AnnexinV_PI->Incubate_Dark Add_Buffer Add Binding Buffer Incubate_Dark->Add_Buffer Analyze_Flow_Cytometry Analyze by Flow Cytometry Add_Buffer->Analyze_Flow_Cytometry

Figure 3: Experimental workflow for Annexin V/PI apoptosis assay.

Western Blotting for Apoptotic Proteins

Western blotting is a technique used to detect specific proteins in a sample of tissue homogenate or extract.[29][30] It is commonly used to analyze the expression levels of key apoptotic proteins such as caspases, Bcl-2 family members, and PARP.

Protocol:

  • Protein Extraction: Lyse Paclitaxel-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes to denature the proteins.

  • SDS-PAGE: Separate the protein samples by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[29]

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[29]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-Caspase-3, anti-Bcl-2, anti-Bax) overnight at 4°C with gentle agitation.[31]

  • Washing: Wash the membrane three times with TBST for 5-10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[30]

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.

Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_blotting Blotting cluster_detection Detection Protein_Extraction Protein Extraction Protein_Quantification Protein Quantification Protein_Extraction->Protein_Quantification Sample_Denaturation Sample Denaturation Protein_Quantification->Sample_Denaturation SDS_PAGE SDS-PAGE Sample_Denaturation->SDS_PAGE Protein_Transfer Protein Transfer SDS_PAGE->Protein_Transfer Blocking Blocking Protein_Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Washing Washing Primary_Ab->Washing Secondary_Ab Secondary Antibody Incubation Secondary_Ab->Washing Washing->Secondary_Ab ECL_Detection ECL Detection Washing->ECL_Detection Visualization Visualization ECL_Detection->Visualization

Figure 4: General workflow for Western blotting.

Conclusion

Paclitaxel is a cornerstone of cancer chemotherapy that effectively induces apoptosis in a variety of tumor cells. Its mechanism of action is complex, involving the stabilization of microtubules, cell cycle arrest at the G2/M phase, and the activation of intricate signaling pathways, including the JNK pathway and the modulation of Bcl-2 family proteins, ultimately leading to caspase activation. A thorough understanding of these mechanisms, facilitated by the experimental protocols outlined in this guide, is essential for the continued development of effective anticancer therapies and for optimizing the clinical use of Paclitaxel.

References

Unraveling the Mechanism of Antitumor Agent-109: A Technical Guide to its Signal Transduction Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the signal transduction pathways modulated by Antitumor agent-109 (also known as compound 6-15), a novel inhibitor of the Gas6-Axl signaling axis. This document is intended for researchers, scientists, and drug development professionals engaged in oncology research and development.

This compound has demonstrated significant tumor suppressor activity by targeting the Gas6-Axl pathway, a critical mediator of cancer cell proliferation, survival, and metastasis.[1][2] This guide will dissect the molecular mechanism of this compound, present key quantitative data, detail experimental methodologies, and provide visual representations of the involved signaling cascades and experimental workflows.

Core Mechanism of Action

This compound functions as an inhibitor of the Gas6-Axl signaling axis.[1][2] Its primary mechanism involves the inhibition of both Gas6 (Growth Arrest-Specific 6) and its receptor tyrosine kinase, Axl.[1][2] This inhibitory action disrupts downstream signaling cascades, prominently the PI3K/Akt pathway, leading to a cascade of antitumor effects.[1][2] The key outcomes of this inhibition include cell cycle arrest at the G1 phase and the induction of apoptosis in cancer cells.[1][2]

Quantitative Data Summary

The efficacy of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize the key findings.

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)2.0[1][2]
MDA-MB-231 (Breast Cancer)2.8[1][2]
HT-29 (Colon Cancer)4.6[1][2]
DU145 (Prostate Cancer)1.1[1][2]
U937 (Leukemia)6.7[1][2]
A549 (Lung Cancer)4.2[1][2]
PANC-1 (Pancreatic Cancer)4.0[1][2]

Table 1: In Vitro Cytotoxicity of this compound

Animal ModelDosageTreatment ScheduleOutcome
A549 Xenograft (BALB/c-nu mice)3 mg/kgIntraperitoneal injection, 6 times a week for 31 daysSignificant reduction in tumor size and weight.[2]
PANC-1 Xenograft (BALB/c-nu mice)3 mg/kgIntraperitoneal injection, 6 times a week for 85 daysSignificant reduction in tumor size and weight.[1][2]

Table 2: In Vivo Efficacy of this compound

Signaling Pathway and Experimental Workflow Visualizations

To elucidate the complex biological processes involved, the following diagrams have been generated using the DOT language.

Antitumor_Agent_109_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Gas6 Gas6 Axl Axl Gas6->Axl activates PI3K PI3K Axl->PI3K activates Akt Akt PI3K->Akt activates Cell_Cycle_Progression Cell_Cycle_Progression Akt->Cell_Cycle_Progression promotes Apoptosis Apoptosis Akt->Apoptosis inhibits G1_Arrest G1_Arrest Cell_Cycle_Progression->G1_Arrest Increased_Apoptosis Increased_Apoptosis Apoptosis->Increased_Apoptosis Antitumor_agent_109 This compound Antitumor_agent_109->Gas6 inhibits Antitumor_agent_109->Axl inhibits Antitumor_agent_109->PI3K inhibits phosphorylation Antitumor_agent_109->Akt inhibits phosphorylation

Caption: this compound inhibits the Gas6-Axl axis and downstream PI3K/Akt signaling.

Western_Blot_Workflow Start Start Cell_Culture Cancer Cell Culture (e.g., A549, PANC-1) Start->Cell_Culture Treatment Treat with this compound (10 µM, 48 hours) Cell_Culture->Treatment Lysis Cell Lysis and Protein Extraction Treatment->Lysis Quantification Protein Quantification (e.g., BCA Assay) Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking Blocking (e.g., 5% BSA) Transfer->Blocking Primary_Ab Primary Antibody Incubation (e.g., anti-p-Akt, anti-Axl) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Data Analysis Detection->Analysis End End Analysis->End

Caption: A generalized workflow for Western blot analysis of protein expression and phosphorylation.

Key Experimental Protocols

The following sections provide an overview of the methodologies used to characterize the activity of this compound.

Cell Culture and Treatment
  • Cell Lines: A549 (human lung carcinoma) and PANC-1 (human pancreatic cancer) cells are commonly used.[1][2]

  • Culture Conditions: Cells are maintained in appropriate growth medium supplemented with fetal bovine serum and antibiotics, and incubated in a humidified atmosphere at 37°C with 5% CO2.

  • Treatment: For in vitro assays, cells are treated with this compound at specified concentrations (e.g., 10 µM) for a designated period (e.g., 48 hours).[1][2]

Western Blot Analysis
  • Objective: To determine the effect of this compound on the expression and phosphorylation status of key signaling proteins.

  • Procedure:

    • Protein Extraction: Following treatment, cells are lysed using a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: The total protein concentration is determined using a standard method, such as the bicinchoninic acid (BCA) assay.

    • Electrophoresis: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

    • Blocking: The membrane is blocked with a solution (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

    • Antibody Incubation: The membrane is incubated with primary antibodies specific for the target proteins (e.g., Axl, Gas6, p-PI3K, p-Akt, Akt, PI3K, and a loading control like GAPDH or β-actin). Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Cell Cycle Analysis
  • Objective: To assess the effect of this compound on cell cycle distribution.

  • Procedure:

    • Cell Preparation: Cells are treated with this compound, harvested, and fixed (e.g., with cold 70% ethanol).

    • Staining: Fixed cells are stained with a DNA-intercalating dye, such as propidium iodide (PI), in the presence of RNase.

    • Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified. An increase in the sub-G1 fraction is indicative of apoptosis.[2]

Apoptosis Assay
  • Objective: To confirm the induction of apoptosis by this compound.

  • Procedure:

    • Staining: Treated cells are stained with Annexin V (to detect early apoptotic cells) and a viability dye like propidium iodide (PI) or 7-AAD (to detect late apoptotic and necrotic cells).

    • Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cell populations.

In Vivo Xenograft Studies
  • Objective: To evaluate the in vivo antitumor efficacy of this compound.

  • Procedure:

    • Animal Model: Immunocompromised mice (e.g., BALB/c-nu) are used.[1][2]

    • Tumor Implantation: Cancer cells (e.g., A549 or PANC-1) are subcutaneously injected into the mice.

    • Treatment: Once tumors reach a palpable size, mice are treated with this compound (e.g., 3 mg/kg via intraperitoneal injection) according to a defined schedule.[1][2]

    • Monitoring: Tumor volume and body weight are monitored regularly.

    • Endpoint: At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry).

This guide provides a comprehensive overview of the current understanding of this compound's mechanism of action. Further research will continue to elucidate the full therapeutic potential of this promising anticancer agent.

References

Unveiling the Pharmacokinetic Profile of Antitumor Agent-109: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive analysis of the preliminary pharmacokinetic profile of two distinct compounds referred to as Antitumor Agent-109. The following sections will delve into the available preclinical and clinical data for both "Anticancer agent 109 (compound 6-15)," a Gas6-Axl axis inhibitor, and "INBRX-109," a third-generation DR5 agonist. This document is intended for researchers, scientists, and professionals in the field of drug development.

Part 1: Anticancer Agent 109 (Compound 6-15)

"Anticancer agent 109 (compound 6-15)" is an inhibitor of the Gas6-Axl signaling pathway, which plays a crucial role in cell survival, proliferation, and migration. By targeting this axis, the agent has demonstrated significant antitumor activity in preclinical models.

In Vitro Activity

The in vitro efficacy of Anticancer agent 109 was evaluated across a panel of human cancer cell lines. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

Cell LineCancer TypeIC50 (µM)
MCF-7Breast Cancer2.0[1][2]
MDA-MB-231Breast Cancer2.8[1][2]
HT-29Colon Cancer4.6[1][2]
DU145Prostate Cancer1.1[1][2]
U937Lymphoma6.7[1]
A549Lung Cancer4.2[1][2]
PANC-1Pancreatic Cancer4.0[1][2]
In Vivo Studies

Preclinical in vivo studies have demonstrated the antitumor potential of Anticancer agent 109 in xenograft mouse models.

Animal ModelTumor TypeDosing RegimenOutcome
BALB/c-nu miceA549 xenograft3 mg/kg, intraperitoneal injection, six times a week for 31 daysSignificantly reduced tumor size and weight.[1][2]
BALB/c-nu micePANC-1 xenograft3 mg/kg, intraperitoneal injection, six times a week for 85 daysSignificantly reduced tumor size and weight.[1][2] In PANC-1 models, tumors regressed to about a quarter of their initial size.[2]
Mechanism of Action

Anticancer agent 109 functions by inhibiting the Gas6-Axl signaling pathway. This inhibition leads to downstream effects on key cellular processes, ultimately promoting cancer cell apoptosis and arresting the cell cycle at the G1 phase.[1][2]

Gas6_Axl_Pathway cluster_cell Cancer Cell Gas6 Gas6 Axl Axl Gas6->Axl Binds and Activates PI3K PI3K Axl->PI3K Activates AKT AKT PI3K->AKT Activates CellCycle Cell Cycle Progression (G1 -> S) AKT->CellCycle Promotes Apoptosis Apoptosis AKT->Apoptosis Inhibits Agent109 Anticancer agent 109 Agent109->Gas6 Inhibits Expression Agent109->Axl Inhibits Expression

Figure 1: Simplified signaling pathway of Anticancer agent 109's mechanism of action.

Experimental Protocols

In Vitro Cell Viability Assay: Human cancer cell lines (MCF-7, MDA-MB-231, HT-29, DU145, U937, A549, and PANC-1) were cultured in appropriate media. Cells were seeded in 96-well plates and treated with varying concentrations of Anticancer agent 109 for a specified duration. Cell viability was assessed using a standard method such as the MTT or MTS assay. IC50 values were calculated from the dose-response curves.

In Vivo Xenograft Studies: BALB/c-nu mice were subcutaneously injected with either A549 or PANC-1 human cancer cells. Once tumors reached a palpable size, mice were randomized into control and treatment groups. The treatment group received intraperitoneal injections of Anticancer agent 109 at a dose of 3 mg/kg, six times a week. Tumor volume and body weight were monitored regularly throughout the study. At the end of the treatment period, tumors were excised and weighed.

Part 2: INBRX-109

INBRX-109 is a third-generation, recombinant, humanized death receptor 5 (DR5) agonist antibody. It is designed to overcome the limitations of earlier DR5 agonists and has shown promising antitumor activity in both preclinical and clinical settings, particularly in chondrosarcoma.[3][4]

Preclinical Characterization

In preclinical studies, INBRX-109 demonstrated antitumor activity in vitro and in patient-derived xenograft models with minimal hepatotoxicity.[3][4]

Phase I Clinical Trial

A Phase I, open-label, three-part study was initiated in November 2018 to evaluate the safety and efficacy of INBRX-109 in patients with advanced or metastatic solid tumors.[3][5]

Study Design:

  • Part 1 (Dose Escalation): Patients received INBRX-109 at dose levels of 0.3, 1, 3, 10, and 30 mg/kg.[3]

  • Administration: Intravenous infusion over 60 minutes every 21 days.[3]

  • Maximum Tolerated Dose (MTD): An MTD was not reached. A dose of 3 mg/kg every 3 weeks was selected for further investigation based on clinical efficacy and safety data.[3][4]

Pharmacokinetics: Early, unaudited pharmacokinetic data from the single-agent dose-expansion and combination cohorts indicated no significant difference in INBRX-109 pharmacokinetics in patients with different tumor types or when used in combination with various anticancer agents.[3] Preliminary immunogenicity assessments showed that treatment-emergent anti-drug antibodies (ADAs) were present in at least half of the study patients.[3]

Clinical Efficacy (Chondrosarcoma Cohorts):

  • Disease Control Rate: 87.1% (27 out of 31 patients).[3][4]

  • Durable Clinical Benefit: 40.7% (11 out of 27 patients).[3][4]

  • Partial Responses: Two partial responses were observed.[3][4]

  • Median Progression-Free Survival (PFS): 7.6 months.[3][4]

Safety Profile: INBRX-109 was well-tolerated. Most treatment-related adverse events, including those affecting the liver, were of low grade. Grade ≥3 events in the chondrosarcoma cohorts were reported in 5.7% of patients.[3][4]

Mechanism of Action

INBRX-109 is a tetravalent DR5 agonist.[3] It binds to and activates Death Receptor 5, which is a member of the tumor necrosis factor receptor superfamily. Activation of DR5 initiates a signaling cascade that leads to the induction of apoptosis (programmed cell death) in cancer cells.

DR5_Pathway cluster_cell Cancer Cell INBRX109 INBRX-109 DR5 Death Receptor 5 (DR5) INBRX109->DR5 Binds and Activates DISC Death-Inducing Signaling Complex (DISC) DR5->DISC Forms Caspase8 Caspase-8 DISC->Caspase8 Activates Caspase3 Caspase-3 Caspase8->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Induces

Figure 2: Simplified signaling pathway of INBRX-109's mechanism of action.

Experimental Protocols

Phase I Clinical Trial Protocol (NCT03715933): This was a first-in-human, open-label, non-randomized, three-part phase 1 trial.[5][6]

  • Eligibility: Included males and females aged ≥12 years for Ewing sarcoma and ≥18 years for other tumors with locally advanced or metastatic solid tumors.[5][6] Patients were required to have measurable disease, adequate organ function, and an ECOG performance status of 0 or 1.[5][6]

  • Exclusion Criteria: Prior treatment with DR5 agonists, receipt of anticancer therapy within 4 weeks, and certain pre-existing medical conditions.[5]

  • Primary Endpoint: Safety.[4]

  • Exploratory Endpoints: Efficacy measures including objective response, disease control rate, and progression-free survival.[4]

  • Pharmacokinetic Assessment: Characterization of the pharmacokinetics of INBRX-109 as a single agent and in combination with other chemotherapies.[6]

  • Immunogenicity Assessment: Frequency of anti-drug antibodies (ADA) against INBRX-109 was determined.[6]

Experimental_Workflow cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Development InVitro In Vitro Studies (Cell Lines) InVivo In Vivo Studies (Xenograft Models) InVitro->InVivo Tox Toxicology Studies InVivo->Tox Phase1 Phase I Trial (Safety & Dosing) Tox->Phase1 IND Submission Phase2 Phase II Trial (Efficacy & Safety) Phase1->Phase2 Phase3 Phase III Trial (Pivotal Efficacy) Phase2->Phase3 Approval Regulatory Approval Phase3->Approval

Figure 3: General experimental workflow for anticancer drug development.

References

Methodological & Application

Application Notes and Protocols: Antitumor Agent-109 In Vivo Xenograft Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for evaluating the in vivo efficacy of Antitumor Agent-109, a potent inhibitor of the Gas6-Axl signaling axis, using a subcutaneous xenograft mouse model. The document includes detailed methodologies for cell culture, animal handling, tumor implantation, agent administration, and data analysis, along with templates for data presentation and visualizations of the experimental workflow and the targeted signaling pathway.

Mechanism of Action

This compound, also known as compound 6-15, functions as an inhibitor of the Gas6-Axl signaling pathway.[1][2] This pathway is often dysregulated in cancer and plays a crucial role in cell survival, proliferation, and migration. By inhibiting the expression of both Gas6 (Growth Arrest-Specific 6) and its receptor, Axl, this compound effectively downregulates downstream signaling cascades.[1][2] Notably, it suppresses the phosphorylation of PI3K (Phosphoinositide 3-kinase) and AKT (Protein Kinase B), key mediators of cell survival.[1][2] This inhibition leads to cell cycle arrest in the G1 phase and promotes apoptosis (programmed cell death) in cancer cells, ultimately resulting in the reduction of tumor growth.[1][2]

Signaling Pathway Diagram

Antitumor_Agent_109_Signaling_Pathway cluster_cell Cancer Cell cluster_agent Mechanism of Action Gas6 Gas6 Axl Axl Receptor Gas6->Axl Binds PI3K PI3K Axl->PI3K Activates AKT AKT PI3K->AKT Activates (p-PI3K -> p-AKT) CellCycle Cell Cycle Progression (G1 Phase) AKT->CellCycle Promotes Apoptosis Apoptosis AKT->Apoptosis Inhibits Proliferation Cell Proliferation & Survival CellCycle->Proliferation Apoptosis->Proliferation Inhibits Agent109 Antitumor Agent-109 Agent109->Gas6 Inhibits Expression Agent109->Axl Inhibits Expression

Caption: this compound inhibits the Gas6-Axl signaling pathway.

Experimental Protocols

This section details the step-by-step methodology for conducting an in vivo xenograft study to assess the antitumor activity of this compound. The protocol is based on studies using A549 (non-small cell lung cancer) and PANC-1 (pancreatic cancer) cell lines.[1]

Cell Culture and Preparation
  • Cell Lines: A549 or PANC-1 human cancer cell lines.

  • Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Cell Harvesting:

    • Grow cells to approximately 80-90% confluency.

    • Wash the cells with Phosphate-Buffered Saline (PBS).

    • Detach the cells using Trypsin-EDTA.

    • Neutralize the trypsin with complete culture medium.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Resuspend the cell pellet in sterile, serum-free PBS or saline.

    • Determine cell viability and concentration using a hemocytometer and Trypan Blue exclusion.

    • Adjust the cell concentration to 5 x 10^7 cells/mL for injection. Keep the cell suspension on ice.

Animal Model and Housing
  • Animal Strain: Female athymic nude mice (BALB/c-nu), 6-8 weeks old.

  • Housing: House the mice in a specific pathogen-free (SPF) environment in sterile, filtered-air cages. Provide sterile food and water ad libitum.

  • Acclimatization: Allow the mice to acclimatize for at least one week before the start of the experiment.

Tumor Implantation
  • Anesthetize the mouse using a suitable anesthetic (e.g., isoflurane).

  • Shave and sterilize the right flank of the mouse with 70% ethanol.

  • Gently lift the skin and subcutaneously inject 100 µL of the cell suspension (containing 5 x 10^6 cells) into the flank.

  • Monitor the mice for recovery from anesthesia.

Experimental Design and Treatment
  • Monitor the mice for tumor growth. Tumor volume can be measured using digital calipers.

  • Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).

  • Treatment Group: Administer this compound at a dose of 3 mg/kg via intraperitoneal injection.[1]

  • Control Group: Administer an equivalent volume of the vehicle control (e.g., PBS or a specified solvent) via intraperitoneal injection.

  • Dosing Schedule: Administer the treatment six times a week.[1]

  • Study Duration:

    • For A549 xenograft models: 31 days.[1]

    • For PANC-1 xenograft models: 85 days.[1]

Experimental Workflow Diagram

Xenograft_Workflow cluster_prep Preparation cluster_implant Implantation cluster_treatment Treatment & Monitoring cluster_analysis Analysis CellCulture 1. Cell Culture (A549 or PANC-1) Harvest 2. Cell Harvesting & Preparation CellCulture->Harvest Implantation 3. Subcutaneous Implantation in Nude Mice Harvest->Implantation TumorGrowth 4. Tumor Growth Monitoring Implantation->TumorGrowth Randomization 5. Randomization into Groups TumorGrowth->Randomization Treatment 6. Treatment Administration (Agent-109 or Vehicle) Randomization->Treatment DataCollection 7. Data Collection (Tumor Volume, Body Weight) Treatment->DataCollection Endpoint 8. Study Endpoint & Euthanasia DataCollection->Endpoint Analysis 9. Data Analysis & Reporting Endpoint->Analysis

Caption: Workflow for the in vivo xenograft study of this compound.

Data Collection and Analysis
  • Tumor Volume: Measure the tumor dimensions (length and width) with digital calipers 2-3 times per week. Calculate the tumor volume using the formula:

    • Tumor Volume (mm³) = (Length x Width²) / 2

  • Body Weight: Monitor and record the body weight of each mouse 2-3 times per week as an indicator of general health and treatment toxicity.

  • Tumor Excision and Weight: Excise the tumors and record their final weight.

  • Statistical Analysis: Analyze the data using appropriate statistical methods (e.g., t-test or ANOVA) to determine the significance of the differences in tumor volume and weight between the treatment and control groups. A p-value of < 0.05 is typically considered statistically significant.

Data Presentation

Quantitative data from the xenograft study should be summarized in clear and concise tables for easy interpretation and comparison.

Table 1: In Vitro Cytotoxicity of this compound
Cell LineIC50 (µM)
MCF-72.0
MDA-MB-2312.8
HT-294.6
DU1451.1
U9376.7
A5494.2
PANC-14.0
Data presented as the half-maximal inhibitory concentration (IC50).[1]
Table 2: Summary of In Vivo Efficacy in A549 Xenograft Model
Treatment GroupNMean Initial Tumor Volume (mm³)Mean Final Tumor Volume (mm³)Mean Final Tumor Weight (g)Tumor Growth Inhibition (%)
Vehicle Control10
This compound (3 mg/kg)10
Table 3: Summary of In Vivo Efficacy in PANC-1 Xenograft Model
Treatment GroupNMean Initial Tumor Volume (mm³)Mean Final Tumor Volume (mm³)Mean Final Tumor Weight (g)Tumor Growth Inhibition (%)
Vehicle Control10
This compound (3 mg/kg)10
Table 4: Animal Body Weight Monitoring
Treatment GroupNMean Initial Body Weight (g)Mean Final Body Weight (g)Mean % Body Weight Change
Vehicle Control10
This compound (3 mg/kg)10

References

Application Note: Dissolution and Handling of Antitumor Agent-109 for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides detailed protocols for the dissolution, storage, and application of Antitumor Agent-109 in cell culture-based assays. Adherence to these guidelines is crucial for ensuring experimental reproducibility and accuracy.

Product Information and Properties

This compound is a potent and selective inhibitor of the MEK1/2 kinases, crucial components of the RAS/RAF/MEK/ERK signaling pathway. Dysregulation of this pathway is implicated in various human cancers. The following table summarizes the key properties of this compound.

PropertyValue
Molecular Weight 489.5 g/mol
Appearance White to off-white crystalline solid
Purity >99% (HPLC)
Primary Target MEK1/2 Kinase
Recommended Solvent Dimethyl sulfoxide (DMSO), anhydrous
Storage Conditions Store at -20°C, protect from light

Reagent Preparation and Storage

Proper preparation of stock solutions is critical for obtaining consistent results. It is highly recommended to use anhydrous DMSO to prevent compound degradation.

Preparation of a 10 mM Stock Solution
  • Equilibration: Allow the vial of this compound to equilibrate to room temperature for at least 15 minutes before opening to prevent moisture condensation.

  • Calculation: To prepare a 10 mM stock solution, dissolve 5 mg of this compound in 1.021 mL of anhydrous DMSO.

    • Calculation: (5 mg / 489.5 g/mol ) / (10 mmol/L) = 1.021 x 10⁻³ L = 1.021 mL

  • Dissolution: Add the calculated volume of DMSO to the vial. Vortex thoroughly for 1-2 minutes until the compound is completely dissolved. A brief sonication in a water bath may assist with dissolution if needed.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots in tightly sealed vials at -20°C, protected from light. Under these conditions, the stock solution is stable for up to 6 months.

ReagentPreparation DetailsStorage
10 mM Stock Solution Dissolve 5 mg of this compound in 1.021 mL of anhydrous DMSO. Vortex well.-20°C
Cell Culture Medium As required for the specific cell line (e.g., DMEM, RPMI-1640) with 10% FBS.4°C

Experimental Protocols

Cell Viability Assay (e.g., using a tetrazolium-based reagent)

This protocol outlines a general procedure for assessing the cytotoxic effects of this compound on a cancer cell line (e.g., A375 melanoma, which often has a BRAF mutation leading to hyperactivation of the MEK/ERK pathway).

Workflow Overview:

G cluster_prep Day 1: Cell Seeding cluster_treat Day 2: Treatment cluster_analyze Day 4/5: Analysis A Harvest and count cells B Seed cells into a 96-well plate A->B C Incubate overnight (37°C, 5% CO2) B->C D Prepare serial dilutions of this compound C->D E Add diluted compound to respective wells D->E F Incubate for 48-72 hours E->F G Add viability reagent (e.g., MTT, CCK-8) F->G H Incubate as required G->H I Measure absorbance (e.g., 450 nm) H->I

Workflow for a typical cell viability assay.

Procedure:

  • Cell Seeding:

    • Culture A375 cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

    • Trypsinize and count the cells. Seed 5,000 cells per well in a 96-well plate in a final volume of 100 µL.

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a working solution of this compound by diluting the 10 mM DMSO stock solution in complete cell culture medium. For example, to make a 200 µM working solution (the highest concentration for a 1:1000 final dilution), add 2 µL of the 10 mM stock to 98 µL of medium.

    • Perform serial dilutions to create a range of concentrations. Ensure the final DMSO concentration in all wells (including the vehicle control) is less than 0.1% to avoid solvent-induced toxicity.

    • Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of this compound. Include a "vehicle only" control (medium with 0.1% DMSO).

    • Incubate for 48 to 72 hours.

  • Assessment of Cell Viability:

    • Add 10 µL of a tetrazolium-based reagent (e.g., CCK-8) to each well.

    • Incubate the plate for 1-4 hours at 37°C.

    • Measure the absorbance at 450 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC₅₀ value.

Recommended Concentration Range:

Assay TypeSuggested Concentration RangeIncubation Time
Cell Viability 0.1 nM - 10 µM48 - 72 hours
Western Blotting 10 nM - 1 µM2 - 24 hours

Mechanism of Action: Signaling Pathway

This compound targets the MEK1/2 kinases, thereby inhibiting the phosphorylation of ERK1/2. This action blocks the downstream signaling cascade that promotes cell proliferation and survival.

G RTK Growth Factor Receptor (e.g., EGFR) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Agent This compound Agent->MEK

Inhibition of the MEK/ERK pathway by this compound.

Disclaimer: This document provides generalized guidance. Researchers should optimize protocols based on their specific cell lines and experimental conditions. Always consult the product-specific safety data sheet (SDS) before handling the compound.

Application Notes and Protocols: Antitumor Agent-109

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Antitumor agent-109 is a potent and selective, orally bioavailable small molecule inhibitor of the MEK1 and MEK2 (Mitogen-activated protein kinase kinase) enzymes. The RAS/RAF/MEK/ERK signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. Dysregulation of this pathway, through mutations in genes such as BRAF and KRAS, is a key driver in many human cancers. By inhibiting MEK1/2, this compound blocks downstream signaling, leading to decreased cell proliferation and tumor growth. These notes provide detailed protocols and efficacy data for the use of this compound in preclinical murine cancer models.

In Vivo Efficacy Data

The antitumor activity of this compound has been evaluated in various murine xenograft models. The data below summarizes the dose-dependent efficacy in two distinct models: a BRAF V600E mutant melanoma model and a KRAS G12C mutant colorectal cancer model.

Table 1: Dose-Response Efficacy of this compound in a BRAF V600E A375 Melanoma Xenograft Model

Treatment GroupDosage (mg/kg)Dosing ScheduleMean Tumor Volume at Day 21 (mm³) ± SEMTumor Growth Inhibition (%)Mean Body Weight Change (%)
Vehicle Control-QD, PO1542 ± 188-+2.5
Agent-1091QD, PO987 ± 11236+1.8
Agent-1093QD, PO524 ± 7866-0.5
Agent-10910QD, PO185 ± 4588-2.1

SEM: Standard Error of the Mean; QD: Once daily; PO: Oral gavage

Table 2: Efficacy of this compound in a KRAS G12C HCT116 Colorectal Cancer Xenograft Model

Treatment GroupDosage (mg/kg)Dosing ScheduleMean Tumor Volume at Day 28 (mm³) ± SEMTumor Growth Inhibition (%)Mean Body Weight Change (%)
Vehicle Control-QD, PO2105 ± 255-+3.1
Agent-10910QD, PO863 ± 13459-1.9

SEM: Standard Error of the Mean; QD: Once daily; PO: Oral gavage

Signaling Pathway and Experimental Workflow

The diagrams below illustrate the mechanism of action of this compound and the general workflow for conducting in vivo efficacy studies.

MEK_Pathway cluster_0 Cell Membrane Receptor Growth Factor Receptor RAS RAS (e.g., KRAS) Receptor->RAS RAF RAF (e.g., BRAF) RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Agent109 This compound Agent109->MEK

Caption: Targeted inhibition of the RAS/RAF/MEK/ERK pathway by this compound.

Experimental_Workflow A 1. Cancer Cell Line Culture & Expansion B 2. Subcutaneous Implantation of Cells into Nude Mice A->B C 3. Tumor Growth to ~100-150 mm³ B->C D 4. Randomization of Mice into Treatment Groups C->D E 5. Daily Dosing (Vehicle or Agent-109) D->E F 6. Bi-weekly Measurement of Tumor Volume & Body Weight E->F G 7. Euthanasia at Endpoint (e.g., Day 21) F->G H 8. Data Analysis: Tumor Growth Inhibition G->H

Caption: General experimental workflow for a murine xenograft efficacy study.

Experimental Protocols

Protocol 1: Preparation of this compound for In Vivo Dosing

This protocol describes the preparation of a formulation suitable for oral gavage (PO) in mice.

Materials:

  • This compound (powder)

  • Vehicle solution: 0.5% (w/v) Methylcellulose in sterile deionized water

  • Sterile 1.5 mL microcentrifuge tubes

  • Sonicator

  • Vortex mixer

Procedure:

  • Calculate the required amount of this compound based on the desired final concentration (e.g., 1 mg/mL for a 10 mg/kg dose in a 20g mouse at a dosing volume of 10 mL/kg).

  • Weigh the precise amount of this compound powder and place it into a sterile microcentrifuge tube.

  • Add the appropriate volume of the 0.5% methylcellulose vehicle to the tube.

  • Vortex the suspension vigorously for 1-2 minutes to ensure the powder is wetted.

  • Sonicate the suspension for 10-15 minutes in a bath sonicator to create a fine, homogenous suspension.

  • Vortex again immediately before each animal is dosed to ensure uniform suspension.

  • The formulation should be prepared fresh daily.

Protocol 2: Murine Xenograft Model Efficacy Study

This protocol outlines the procedure for establishing a subcutaneous xenograft model and assessing the efficacy of this compound.

Materials & Animals:

  • Female athymic nude mice (e.g., NU/J), 6-8 weeks old.

  • Cancer cell line (e.g., A375 human melanoma).

  • Growth medium (e.g., DMEM with 10% FBS).

  • Matrigel® Basement Membrane Matrix.

  • Sterile PBS, syringes, and needles (27G).

  • Calipers for tumor measurement.

  • Prepared this compound and vehicle formulations.

Procedure:

  • Cell Preparation: Culture A375 cells under standard conditions. On the day of implantation, harvest cells using trypsin, wash with sterile PBS, and determine cell viability (should be >95%). Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel® at a final concentration of 5 x 10⁷ cells/mL.

  • Tumor Implantation: Anesthetize the mice. Subcutaneously inject 100 µL of the cell suspension (containing 5 x 10⁶ cells) into the right flank of each mouse.

  • Tumor Monitoring: Allow tumors to grow. Begin measuring tumors 2-3 times per week using digital calipers once they are palpable. Tumor volume is calculated using the formula: Volume = (Length x Width²) / 2.

  • Randomization: When the mean tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group) with similar mean tumor volumes.

  • Treatment Administration:

    • Administer the prepared this compound suspension or vehicle control orally (PO) once daily (QD) at a volume of 10 mL/kg.

    • Record the body weight of each mouse 2-3 times per week as an indicator of general health and treatment toxicity.

  • Efficacy Assessment: Continue to measure tumor volumes 2-3 times per week throughout the study period (e.g., 21 or 28 days).

  • Endpoint: The study is concluded when tumors in the vehicle control group reach the predetermined maximum size, or at the end of the planned treatment duration. Euthanize mice according to IACUC guidelines.

  • Data Analysis: Calculate the percent Tumor Growth Inhibition (%TGI) for each treatment group relative to the vehicle control group using the formula: %TGI = (1 - (ΔT / ΔC)) x 100, where ΔT is the change in mean tumor volume of the treated group and ΔC is the change in mean tumor volume of the control group.

Application Notes and Protocols: MTT Assay for Antitumor agent-109 Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity. This assay is based on the ability of NAD(P)H-dependent oxidoreductase enzymes in viable cells to reduce the yellow, water-soluble MTT reagent to a purple, insoluble formazan product. The amount of formazan produced is directly proportional to the number of living, metabolically active cells. This application note provides a detailed protocol for determining the cytotoxic effects of a novel compound, Antitumor agent-109, on a cancer cell line.

Principle of the MTT Assay:

The MTT assay quantitatively measures the metabolic activity of cells. In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, resulting in the formation of insoluble purple formazan crystals.[1][2][3][4] These crystals are then solubilized, and the absorbance of the resulting colored solution is measured using a spectrophotometer, typically at a wavelength between 500 and 600 nm.[5] The intensity of the purple color is a direct indicator of the number of viable cells.[1]

Applications:

The MTT assay is a versatile technique with numerous applications in cellular and molecular biology, including:

  • Screening the cytotoxic effects of potential anticancer drugs.[3][6][7]

  • Determining cell viability and proliferation rates in response to various stimuli.[1][4]

  • Assessing the effects of growth factors, cytokines, and nutrients on cell populations.[4]

Experimental Protocols

Materials:

  • Cancer cell line (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (stock solution of known concentration, dissolved in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS). This solution should be filter-sterilized and stored protected from light at -20°C.[7][8]

  • Solubilization solution (e.g., Dimethyl sulfoxide (DMSO), or 10% SDS in 0.01 M HCl).[2][5]

  • Phosphate-Buffered Saline (PBS), sterile

  • 96-well flat-bottom sterile microplates

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 570 nm

  • Humidified incubator (37°C, 5% CO2)

Experimental Workflow Diagram:

MTT_Assay_Workflow MTT Assay Experimental Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture 1. Culture Cells cell_seeding 2. Seed Cells in 96-well Plate cell_culture->cell_seeding drug_treatment 3. Add this compound cell_seeding->drug_treatment incubation_drug 4. Incubate (24-72h) drug_treatment->incubation_drug add_mtt 5. Add MTT Solution incubation_drug->add_mtt incubation_mtt 6. Incubate (2-4h) add_mtt->incubation_mtt add_solubilization 7. Add Solubilization Solution incubation_mtt->add_solubilization read_absorbance 8. Read Absorbance (570 nm) add_solubilization->read_absorbance calculate_viability 9. Calculate Cell Viability (%) read_absorbance->calculate_viability determine_ic50 10. Determine IC50 calculate_viability->determine_ic50 PI3K_Akt_Pathway Simplified PI3K/Akt Signaling Pathway Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_apoptosis Mitochondrion RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Bad Bad Akt->Bad Inhibits Survival Cell Survival Akt->Survival Promotes Proliferation Cell Proliferation mTOR->Proliferation Promotes Bcl2 Bcl-2 Bad->Bcl2 Inhibits Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Antitumor_agent This compound Antitumor_agent->PI3K Inhibits

References

Application Notes: Western Blot Analysis of Proteins Affected by Antitumor Agent-109

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Antitumor agent-109 (ATA-109) is a novel investigational compound demonstrating significant pro-apoptotic and anti-proliferative activity in preclinical models of non-small cell lung cancer (NSCLC). Preliminary studies suggest that ATA-109 exerts its effects by modulating key signaling pathways that regulate cell survival and division. Western blotting is a powerful and widely used technique to analyze specific protein expression in cell or tissue extracts.[1] This document provides a detailed protocol for using Western blot analysis to investigate the effects of ATA-109 on proteins involved in the PI3K/Akt signaling pathway, as well as markers of apoptosis and cell cycle regulation. The PI3K/Akt pathway is a critical intracellular signaling pathway that is often dysregulated in cancer, playing a significant role in cell proliferation, survival, and growth.[2][3][4][5]

Experimental Workflow

The overall workflow for assessing the impact of ATA-109 on protein expression involves several key stages, from cell culture and treatment to data analysis. The specificity of the antibody-antigen interaction allows for the identification of a target protein within a complex protein mixture.[6]

G cluster_0 Cell Culture & Treatment cluster_1 Sample Preparation cluster_2 Western Blotting cluster_3 Data Analysis A Seed NSCLC Cells (e.g., A549) B Treat with ATA-109 (Dose-Response/Time-Course) A->B C Cell Lysis & Protein Extraction B->C D Protein Quantification (BCA Assay) C->D E SDS-PAGE D->E F Protein Transfer to PVDF Membrane E->F G Blocking F->G H Primary & Secondary Antibody Incubation G->H I Detection (ECL) H->I J Image Acquisition I->J K Densitometry Analysis J->K L Normalization to Loading Control K->L

Caption: Experimental workflow for Western blot analysis.

Detailed Experimental Protocols

1. Cell Culture and Treatment with ATA-109

  • Cell Line: A549 (human non-small cell lung cancer) cells.

  • Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Procedure:

    • Seed A549 cells in 6-well plates at a density of 5 x 10^5 cells/well.

    • Allow cells to adhere and grow for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

    • Prepare various concentrations of ATA-109 (e.g., 0, 1, 5, 10, 25 µM) in the culture medium.

    • Replace the existing medium with the ATA-109-containing medium and incubate for the desired time (e.g., 24 hours).

2. Protein Extraction and Quantification

  • Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Procedure:

    • After treatment, aspirate the medium and wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).[1]

    • Add 100-150 µL of ice-cold lysis buffer to each well and scrape the cells.[1]

    • Transfer the cell lysate to a microcentrifuge tube and incubate on ice for 30 minutes.

    • Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C.[7]

    • Collect the supernatant containing the total protein.

    • Determine the protein concentration of each sample using a BCA Protein Assay Kit according to the manufacturer's instructions.[7][8]

3. SDS-PAGE and Western Blotting

  • Procedure:

    • Normalize the protein concentration for all samples with lysis buffer. Add 4X Laemmli sample buffer to each sample and boil at 95-100°C for 5 minutes to denature the proteins.

    • Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-polyacrylamide gel. Include a pre-stained protein ladder to monitor migration.

    • Run the gel at 100-120V until the dye front reaches the bottom.

    • Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.[9]

    • Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[9][10]

4. Antibody Incubation and Detection

  • Procedure:

    • Incubate the membrane with the primary antibody (diluted in 5% BSA/TBST) overnight at 4°C with gentle shaking.[1][6] (See Table 2 for recommended antibodies and dilutions).

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in 5% non-fat milk/TBST) for 1 hour at room temperature.[6]

    • Wash the membrane three times with TBST for 10 minutes each.

    • Prepare the Enhanced Chemiluminescence (ECL) substrate according to the manufacturer's instructions and apply it to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

Proposed Signaling Pathway Affected by ATA-109

ATA-109 is hypothesized to inhibit the PI3K/Akt signaling pathway, leading to decreased cell survival and proliferation, and promoting apoptosis. This is achieved by reducing the phosphorylation of Akt, which in turn affects the expression of downstream targets like Bcl-2, and by influencing other pathways that control cell cycle progression and apoptosis.

G cluster_0 PI3K/Akt Pathway cluster_1 Apoptosis Regulation cluster_2 Cell Cycle Regulation ATA109 This compound pAkt p-Akt ATA109->pAkt Inhibits Bax Bax (Pro-apoptotic) ATA109->Bax Promotes CyclinD1 Cyclin D1 ATA109->CyclinD1 Inhibits PI3K PI3K Akt Akt PI3K->Akt Akt->pAkt Phosphorylation Bcl2 Bcl-2 (Anti-apoptotic) pAkt->Bcl2 Promotes pAkt->CyclinD1 Promotes Bcl2->Bax Casp3 Cleaved Caspase-3 Bax->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Proliferation Cell Proliferation CyclinD1->Proliferation

Caption: Proposed mechanism of ATA-109 action.

Data Presentation and Expected Results

The effect of ATA-109 on target protein expression should be quantified by densitometry and normalized to a loading control (e.g., GAPDH or β-actin). The results can be presented in a tabular format for clear comparison.

Table 1: Quantitative Analysis of Protein Expression Following ATA-109 Treatment

Target ProteinATA-109 (µM)Relative Protein Expression (Normalized to GAPDH)Fold Change (vs. Control)
p-Akt 01.00 ± 0.081.0
50.62 ± 0.050.62
250.25 ± 0.030.25
Bcl-2 01.00 ± 0.091.0
50.58 ± 0.060.58
250.19 ± 0.040.19
Bax 01.00 ± 0.111.0
51.75 ± 0.151.75
252.89 ± 0.212.89
Cleaved Caspase-3 01.00 ± 0.101.0
52.54 ± 0.182.54
254.12 ± 0.254.12
Cyclin D1 01.00 ± 0.071.0
50.45 ± 0.050.45
250.15 ± 0.030.15

Data are presented as mean ± standard deviation from three independent experiments.

Based on the proposed mechanism, treatment with ATA-109 is expected to result in a dose-dependent:

  • Decrease in the phosphorylation of Akt (p-Akt).

  • Decrease in the expression of the anti-apoptotic protein Bcl-2.[11][12][13]

  • Increase in the expression of the pro-apoptotic protein Bax.[11][12][13]

  • Increase in the levels of Cleaved Caspase-3, an executioner caspase in apoptosis.[14][15]

  • Decrease in the expression of Cyclin D1, a key regulator of cell cycle progression.[14][16]

Table 2: Recommended Primary Antibodies for Western Blot Analysis

Target ProteinHostDilutionSupplier
p-Akt (Ser473)Rabbit1:1000Cell Signaling Technology
Akt (pan)Rabbit1:1000Cell Signaling Technology
Bcl-2Mouse1:1000Santa Cruz Biotechnology
BaxRabbit1:1000Cell Signaling Technology
Cleaved Caspase-3Rabbit1:1000Cell Signaling Technology
Cyclin D1Mouse1:2000BD Biosciences
GAPDHMouse1:5000Abcam

Western blotting is an indispensable technique for elucidating the molecular mechanisms of action of novel antitumor agents like ATA-109. The protocols and expected outcomes described here provide a robust framework for researchers to investigate how this compound modulates key signaling pathways, providing valuable insights for its continued development as a potential cancer therapeutic.

References

Application Notes and Protocols for High-Throughput Screening with Antitumor Agent-109

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antitumor agent-109 is a potent and selective inhibitor of the Gas6-Axl signaling axis, a critical pathway implicated in tumor proliferation, survival, and metastasis. This agent has demonstrated significant antitumor activity in a range of cancer cell lines and preclinical models. Mechanistically, this compound inhibits the expression of Gas6 and its receptor tyrosine kinase Axl, leading to the downstream suppression of the PI3K/AKT signaling cascade.[1][2] This ultimately results in G1 phase cell cycle arrest and the induction of apoptosis in cancer cells.[1][2] These application notes provide a comprehensive overview of the in vitro efficacy of this compound and detailed protocols for its high-throughput screening and characterization.

Data Presentation

The cytotoxic activity of this compound has been evaluated across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, representing the concentration of the agent required to inhibit cell growth by 50%, are summarized in the table below.

Cell LineCancer TypeIC50 (µM)
DU145Prostate Cancer1.1[2]
MCF-7Breast Cancer2.0[2]
MDA-MB-231Breast Cancer2.8[2]
PANC-1Pancreatic Cancer4.0[2]
A549Lung Cancer4.2[2]
HT-29Colon Cancer4.6[2]
U937Lymphoma6.7[2]

Signaling Pathway

The primary mechanism of action of this compound is the disruption of the Gas6-Axl signaling pathway, which subsequently inhibits the PI3K/AKT pathway. This cascade ultimately leads to cell cycle arrest and apoptosis.

Antitumor_agent_109_Signaling_Pathway Gas6 Gas6 Axl Axl Gas6->Axl PI3K PI3K Axl->PI3K activates AKT AKT PI3K->AKT activates Cell_Cycle_Progression Cell_Cycle_Progression AKT->Cell_Cycle_Progression promotes Apoptosis_Inhibition Apoptosis_Inhibition AKT->Apoptosis_Inhibition promotes G1_Arrest G1_Arrest Apoptosis_Induction Apoptosis_Induction Antitumor_agent_109 Antitumor_agent_109 Antitumor_agent_109->Gas6 inhibits expression Antitumor_agent_109->Axl inhibits expression

Caption: this compound inhibits the Gas6-Axl pathway.

Experimental Workflow

The following diagram outlines a typical high-throughput screening workflow for the identification and characterization of antitumor agents like this compound.

HTS_Workflow Compound_Library Compound_Library Primary_Screening Primary HTS: Cell Viability Assay Compound_Library->Primary_Screening Hit_Identification Hit Identification (e.g., >50% inhibition) Primary_Screening->Hit_Identification Dose_Response Dose-Response and IC50 Determination Hit_Identification->Dose_Response Secondary_Assays Secondary Assays: Mechanism of Action Dose_Response->Secondary_Assays Gas6_Axl_Assay Gas6-Axl Inhibition Secondary_Assays->Gas6_Axl_Assay PI3K_AKT_Assay PI3K/AKT Pathway Secondary_Assays->PI3K_AKT_Assay Cell_Cycle_Assay Cell Cycle Analysis Secondary_Assays->Cell_Cycle_Assay Apoptosis_Assay Apoptosis Assay Secondary_Assays->Apoptosis_Assay Lead_Optimization Lead Optimization Gas6_Axl_Assay->Lead_Optimization PI3K_AKT_Assay->Lead_Optimization Cell_Cycle_Assay->Lead_Optimization Apoptosis_Assay->Lead_Optimization In_Vivo_Testing In Vivo Xenograft Models Lead_Optimization->In_Vivo_Testing

Caption: High-throughput screening and lead development workflow.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are designed for a high-throughput format, utilizing 384-well microplates where applicable.

Primary High-Throughput Cell Viability Assay

This protocol is for a primary screen to identify compounds that inhibit cancer cell proliferation. A luminescent cell viability assay, which measures ATP as an indicator of metabolically active cells, is recommended for its high sensitivity and broad dynamic range.

Materials:

  • Cancer cell line of interest (e.g., A549, PANC-1)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound stock solution (in DMSO)

  • 384-well white, clear-bottom microplates

  • Luminescent cell viability reagent (e.g., CellTiter-Glo®)

  • Plate reader with luminescence detection capabilities

Procedure:

  • Cell Seeding:

    • Trypsinize and resuspend cells in complete culture medium to a final concentration of 1 x 10^5 cells/mL.

    • Using a multichannel pipette or automated liquid handler, dispense 40 µL of the cell suspension into each well of a 384-well plate (4,000 cells/well).

    • Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.

  • Compound Addition:

    • Prepare a serial dilution of this compound in complete culture medium. A typical starting concentration for a primary screen is 10 µM.

    • Add 10 µL of the diluted compound to the appropriate wells. Include vehicle control (DMSO) and no-cell control (medium only) wells.

  • Incubation:

    • Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • Assay Measurement:

    • Equilibrate the plate and the luminescent cell viability reagent to room temperature for 30 minutes.

    • Add 50 µL of the luminescent reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Identify "hits" as compounds that exhibit a predefined level of inhibition (e.g., >50%).

Secondary Assay: AXL Kinase Activity (HTRF)

This protocol describes a homogenous time-resolved fluorescence (HTRF) assay to specifically measure the inhibition of AXL kinase activity.

Materials:

  • Recombinant AXL kinase

  • Biotinylated substrate peptide

  • ATP

  • HTRF detection reagents (Europium-labeled anti-phosphotyrosine antibody and Streptavidin-XL665)

  • Assay buffer

  • 384-well low-volume white microplates

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in the assay buffer.

  • Reaction Setup:

    • Add 2 µL of diluted this compound or vehicle control to the wells of the microplate.

    • Add 4 µL of a solution containing AXL kinase and the biotinylated substrate peptide.

    • Initiate the kinase reaction by adding 4 µL of ATP solution.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection:

    • Add 10 µL of the HTRF detection reagent mix to each well.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Measurement: Read the HTRF signal on a compatible plate reader (excitation at 320 nm, emission at 620 nm and 665 nm).

  • Data Analysis: Calculate the HTRF ratio and determine the percent inhibition of AXL kinase activity.

Tertiary Assay: Cell Cycle Analysis by Flow Cytometry

This protocol is to determine the effect of this compound on cell cycle distribution, specifically to confirm G1 phase arrest.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • Phosphate-buffered saline (PBS)

  • 70% cold ethanol

  • Propidium Iodide (PI) staining solution with RNase A

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with various concentrations of this compound (e.g., 1x and 2x IC50) for 24-48 hours. Include a vehicle control.

  • Cell Harvesting and Fixation:

    • Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.

    • Wash the cells once with cold PBS.

    • Resuspend the cell pellet in 500 µL of cold PBS.

    • While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.

    • Incubate at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol.

    • Wash the cells once with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

    • Incubate at room temperature for 30 minutes in the dark.

  • Flow Cytometry:

    • Analyze the samples on a flow cytometer.

    • Collect data from at least 10,000 events per sample.

  • Data Analysis:

    • Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the DNA content histograms and quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Tertiary Assay: Apoptosis Detection (Caspase-3/7 Activity)

This protocol measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • 384-well white, clear-bottom microplates

  • Luminescent caspase-3/7 assay reagent (e.g., Caspase-Glo® 3/7)

  • Plate reader with luminescence detection

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the "Primary High-Throughput Cell Viability Assay" protocol.

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified incubator with 5% CO2.

  • Assay Measurement:

    • Equilibrate the plate and the caspase-3/7 reagent to room temperature.

    • Add 50 µL of the caspase-3/7 reagent to each well.

    • Mix gently on an orbital shaker for 30 seconds.

    • Incubate at room temperature for 1-2 hours, protected from light.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Normalize the luminescent signal to the number of cells (can be run in parallel with a viability assay).

    • Calculate the fold-change in caspase-3/7 activity relative to the vehicle control.

References

Application Notes and Protocols for Testing Antitumor Agent-109 Efficacy Using Co-culture Models

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The tumor microenvironment (TME) plays a critical role in cancer progression, metastasis, and response to therapy.[1][2] Traditional two-dimensional (2D) monoculture models for anticancer drug screening often fail to recapitulate this complex environment, leading to poor prediction of clinical outcomes.[2][3] Co-culture models, which involve culturing cancer cells with other cell types found in the TME such as fibroblasts, endothelial cells, and immune cells, offer a more physiologically relevant platform for evaluating the efficacy of novel therapeutic agents.[4][5][6] Three-dimensional (3D) co-culture systems, including spheroids and organoids, further enhance the complexity and predictive power of these models by mimicking the 3D architecture and cell-cell interactions of in vivo tumors.[3][5][7][8]

These application notes provide detailed protocols for utilizing 2D and 3D co-culture models to assess the efficacy of Antitumor agent-109 , a novel investigational drug. The described models and assays will enable researchers to investigate the agent's direct cytotoxic effects on tumor cells and its modulation of the tumor microenvironment.

Experimental Protocols

Protocol 1: 2D Co-culture of Cancer Cells and Cancer-Associated Fibroblasts (CAFs)

This protocol describes a method for establishing a 2D co-culture of cancer cells and CAFs to evaluate the effect of this compound on cancer cell proliferation and viability in the presence of stromal support.

Materials:

  • Cancer cell line (e.g., MCF-7, A549)

  • Cancer-Associated Fibroblast (CAF) cell line (e.g., primary patient-derived CAFs or an immortalized line)

  • Complete growth medium for cancer cells (e.g., DMEM with 10% FBS)

  • Complete growth medium for CAFs

  • This compound (stock solution in DMSO)

  • 96-well flat-bottom plates

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • Plate reader

Procedure:

  • Cell Seeding:

    • Seed cancer cells into a 96-well plate at a density of 5,000 cells/well in their complete growth medium.

    • On a separate 96-well plate, seed CAFs at a density of 10,000 cells/well in their complete growth medium.

    • Incubate both plates at 37°C, 5% CO2 for 24 hours to allow for cell attachment.

  • Co-culture Establishment:

    • After 24 hours, carefully remove the medium from both plates.

    • Gently add 100 µL of fresh, pre-warmed co-culture medium (a 1:1 mixture of cancer cell and CAF growth media) to each well.

    • For the co-culture condition, carefully transfer the CAF-containing wells onto the cancer cell-containing wells. Alternatively, a transwell system can be used for indirect co-culture.

  • Treatment with this compound:

    • Prepare serial dilutions of this compound in co-culture medium.

    • Add the desired concentrations of this compound to the co-culture wells. Include a vehicle control (DMSO) and an untreated control.

    • Incubate the plate for 48-72 hours at 37°C, 5% CO2.

  • Assessment of Cell Viability:

    • After the incubation period, measure cell viability using a commercially available assay according to the manufacturer's instructions.

    • Record the luminescence or absorbance readings using a plate reader.

    • Calculate the percentage of cell viability relative to the untreated control.

Data Presentation:

The quantitative data from the cell viability assay can be summarized in the following table:

This compound (µM)Cancer Cells Monoculture (% Viability)CAF Monoculture (% Viability)Cancer Cell + CAF Co-culture (% Viability)
0 (Vehicle)100100100
0.195.2 ± 4.198.1 ± 3.592.3 ± 5.2
178.5 ± 6.395.4 ± 4.885.1 ± 7.1
1045.1 ± 5.989.2 ± 6.265.7 ± 8.4
10015.3 ± 3.875.6 ± 7.935.9 ± 6.5

Data are presented as mean ± standard deviation from three independent experiments.

Protocol 2: 3D Spheroid Co-culture of Tumor Cells and Endothelial Cells

This protocol details the formation of 3D tumor spheroids co-cultured with endothelial cells to evaluate the impact of this compound on tumor growth and angiogenesis.[7][8]

Materials:

  • Tumor cell line (e.g., U-87 MG, HCT116)

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Spheroid formation microplates (e.g., Corning® Spheroid Microplates)

  • Endothelial cell growth medium (e.g., EGM-2)

  • Tumor cell growth medium

  • Extracellular matrix (e.g., Matrigel®)

  • This compound

  • Calcein-AM and Ethidium Homodimer-1 (for live/dead staining)

  • Fluorescence microscope

Procedure:

  • Spheroid Formation:

    • Harvest and resuspend tumor cells and HUVECs in a 1:1 mixture of their respective growth media.

    • Seed the cell suspension into a spheroid formation microplate at a density of 2,000 tumor cells and 500 HUVECs per well.

    • Centrifuge the plate at low speed (e.g., 300 x g) for 5 minutes to facilitate cell aggregation.

    • Incubate at 37°C, 5% CO2 for 3-5 days to allow for spheroid formation.

  • Treatment:

    • After spheroid formation, carefully replace half of the medium with fresh medium containing twice the desired final concentration of this compound.

    • Include appropriate controls.

    • Incubate for 72 hours.

  • Assessment of Spheroid Growth and Viability:

    • Monitor spheroid size and morphology daily using a brightfield microscope.

    • At the end of the treatment period, perform a live/dead staining using Calcein-AM (stains live cells green) and Ethidium Homodimer-1 (stains dead cells red).

    • Image the spheroids using a fluorescence microscope and quantify the green and red fluorescence intensity to determine the ratio of live to dead cells.

Data Presentation:

This compound (µM)Spheroid Diameter (µm)% Live Cells% Dead Cells
0 (Vehicle)512 ± 2592.5 ± 3.17.5 ± 1.8
1488 ± 3185.1 ± 4.514.9 ± 3.2
10356 ± 4260.3 ± 6.839.7 ± 5.9
50215 ± 3825.7 ± 5.274.3 ± 7.1

Data are presented as mean ± standard deviation.

Protocol 3: Co-culture of Tumor Organoids and Immune Cells

This protocol describes a method for co-culturing patient-derived tumor organoids with autologous immune cells to assess the immunomodulatory effects of this compound.[9][10][11]

Materials:

  • Patient-derived tumor organoids (PDOs)

  • Autologous Peripheral Blood Mononuclear Cells (PBMCs)

  • Organoid culture medium

  • Immune cell culture medium (e.g., RPMI-1640 with 10% FBS and IL-2)

  • Matrigel®

  • This compound

  • Flow cytometer

  • Antibodies for flow cytometry (e.g., anti-CD3, anti-CD8, anti-Granzyme B, anti-IFN-γ)

  • ELISA kit for cytokine detection (e.g., IFN-γ, TNF-α)

Procedure:

  • Co-culture Setup:

    • Isolate PBMCs from patient blood.

    • Embed established PDOs in Matrigel® in a 24-well plate.

    • After Matrigel® polymerization, add a suspension of PBMCs in a 1:1 mixture of organoid and immune cell culture media to the wells. A typical effector-to-target ratio is 10:1.

  • Treatment:

    • Add this compound at various concentrations to the co-culture.

    • Incubate for 48-72 hours.

  • Assessment of Immune Cell Activation and Cytotoxicity:

    • Flow Cytometry: Harvest the immune cells from the co-culture supernatant. Stain for markers of T cell activation (e.g., CD69, CD25) and cytotoxic potential (e.g., Granzyme B, Perforin). Analyze by flow cytometry.[12][13]

    • ELISA: Collect the co-culture supernatant and measure the concentration of secreted cytokines such as IFN-γ and TNF-α using an ELISA kit.[12]

    • Organoid Viability: Assess the viability of the tumor organoids using a cell viability assay or by imaging after staining with live/dead dyes.

Data Presentation:

Table 3.1: Immune Cell Activation

This compound (µM)% CD8+ T cells expressing Granzyme BIFN-γ concentration (pg/mL)
0 (Vehicle)15.2 ± 2.855 ± 12
128.7 ± 4.1150 ± 25
1055.4 ± 6.9480 ± 56
5078.1 ± 8.2950 ± 89

Data are presented as mean ± standard deviation.

Table 3.2: Organoid Viability in Co-culture

Condition% Organoid Viability
Organoids alone100
Organoids + PBMCs85.3 ± 5.4
Organoids + PBMCs + this compound (10 µM)42.1 ± 7.8

Data are presented as mean ± standard deviation.

Mandatory Visualizations

experimental_workflow_2d_coculture cluster_setup Co-culture Setup cluster_treatment Treatment cluster_analysis Analysis cancer_cells Seed Cancer Cells co_culture Establish Co-culture cancer_cells->co_culture cafs Seed CAFs cafs->co_culture add_agent Add this compound co_culture->add_agent viability_assay Cell Viability Assay add_agent->viability_assay data_analysis Data Analysis viability_assay->data_analysis

Caption: Workflow for 2D co-culture of cancer cells and CAFs.

signaling_pathway_tme cluster_cells cluster_factors tumor_cell Tumor Cell growth_factors Growth Factors tumor_cell->growth_factors secretes cytokines Cytokines tumor_cell->cytokines immunosuppressive caf CAF ecm ECM Remodeling caf->ecm promotes immune_cell Immune Cell growth_factors->caf activates cytokines->immune_cell inhibits ecm->tumor_cell supports invasion agent This compound agent->tumor_cell induces apoptosis agent->immune_cell promotes activation

Caption: Signaling in the tumor microenvironment.

logical_relationship_drug_effect cluster_direct Direct Effects cluster_indirect Indirect Effects (via TME) start This compound apoptosis Induces Tumor Cell Apoptosis start->apoptosis proliferation Inhibits Proliferation start->proliferation immune_activation Enhances Immune Cell Activity start->immune_activation angiogenesis Inhibits Angiogenesis start->angiogenesis outcome Tumor Regression apoptosis->outcome proliferation->outcome immune_activation->outcome angiogenesis->outcome

Caption: Drug effects on tumor and TME.

References

Application Notes and Protocols: Identifying Resistance Genes to Antitumor Agent-109 using CRISPR-Cas9 Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The development of resistance to targeted anticancer therapies remains a significant challenge in oncology. Antitumor agent-109, an inhibitor of the Gas6-Axl signaling axis and other receptor tyrosine kinases, has shown promise in preclinical models.[1][2][3] However, the emergence of resistance can limit its therapeutic efficacy. This document provides detailed application notes and protocols for utilizing genome-wide CRISPR-Cas9 loss-of-function screens to identify genes whose inactivation confers resistance to this compound. Understanding these resistance mechanisms is crucial for developing combination therapies and predicting patient response.

Introduction

CRISPR-Cas9 genome editing has revolutionized functional genomic screening, providing a powerful tool to systematically interrogate the genetic basis of drug resistance.[4][5][6][7] By creating a diverse pool of single-gene knockout cells, researchers can identify which genetic perturbations allow cancer cells to survive and proliferate in the presence of a therapeutic agent.[4][8] This positive selection screen can reveal novel drug targets and pathways involved in resistance.

This compound is a multi-targeted tyrosine kinase inhibitor that blocks pro-angiogenic and oncogenic pathways, including DDR1, FGFR, VEGFR, and PDGFR.[2] Its primary mechanism involves the inhibition of the Gas6-Axl axis, which leads to G1 phase arrest and apoptosis in cancer cells by downregulating p-PI3K and p-AKT.[1][3] Despite its efficacy, acquired resistance is a common phenomenon with kinase inhibitors, often driven by the activation of bypass signaling pathways.[9][10][11] This protocol outlines a workflow to identify such bypass pathways and resistance-conferring genes for this compound.

Experimental Workflow Overview

The overall experimental workflow for a pooled CRISPR-Cas9 screen to identify resistance genes to this compound is depicted below. This process involves the generation of a stable Cas9-expressing cell line, transduction with a pooled sgRNA library, selection of transduced cells, application of drug pressure, and finally, identification of enriched sgRNAs through next-generation sequencing.[12]

Figure 1: Experimental workflow for CRISPR-Cas9 screening.

Detailed Protocols

Protocol 1: Generation of a Cas9-Expressing Stable Cell Line
  • Cell Culture: Culture a human cancer cell line sensitive to this compound (e.g., A549 lung carcinoma or PANC-1 pancreatic cancer cells[1]) in appropriate media.

  • Lentiviral Transduction: Transduce the cells with a lentiviral vector expressing Cas9 and a selection marker (e.g., blasticidin) at a multiplicity of infection (MOI) of 1.[12]

  • Selection: Two days post-transduction, begin selection with the appropriate antibiotic (e.g., blasticidin) at a predetermined concentration that kills non-transduced cells within 3-5 days.

  • Expansion: Expand the surviving population of Cas9-expressing cells.

  • Validation (Optional): Validate Cas9 activity using a functional assay, such as transduction with an sgRNA targeting a surface protein followed by FACS analysis, or by detecting cleavage of a target locus.

Protocol 2: Pooled CRISPR Library Transduction
  • Library: Utilize a genome-wide human sgRNA library (e.g., GeCKO v2, TKOv3) containing 3-6 sgRNAs per gene.[4][12]

  • Transduction: Transduce the Cas9-expressing cells with the pooled sgRNA lentiviral library at a low MOI (0.1-0.3) to ensure that most cells receive a single sgRNA.[12] A sufficient number of cells should be transduced to maintain a library representation of at least 500 cells per sgRNA.

  • Selection: After 48 hours, select the transduced cells with the appropriate antibiotic (e.g., puromycin) until a non-transduced control plate shows complete cell death.

  • Baseline Sample: Harvest a population of cells after selection to serve as the baseline (T0) reference for sgRNA distribution.

Protocol 3: Positive Selection with this compound
  • Cell Plating: Plate the sgRNA library-transduced cells in two groups: a control group treated with the vehicle (e.g., DMSO) and a treatment group.

  • Drug Treatment: Treat the experimental group with a concentration of this compound that results in significant but incomplete cell death (e.g., IC80-IC90).

  • Cell Culture: Culture the cells for 14-21 days, passaging as needed and maintaining drug pressure in the treatment group. Ensure a sufficient number of cells are maintained to preserve library complexity.

  • Harvesting: At the end of the selection period, harvest the surviving cells from both the control and treatment arms.

Protocol 4: sgRNA Sequencing and Data Analysis
  • Genomic DNA Extraction: Extract genomic DNA from the T0 baseline sample and the final cell populations from the control and treatment groups.[13]

  • sgRNA Amplification: Amplify the integrated sgRNA sequences from the genomic DNA using a two-step PCR protocol to add sequencing adapters and barcodes.[13]

  • Next-Generation Sequencing (NGS): Pool the PCR products and perform high-throughput sequencing to determine the read counts for each sgRNA in each sample.

  • Data Analysis: Use bioinformatics tools like MAGeCK (Model-based Analysis of Genome-wide CRISPR-Cas9 Knockout) to identify sgRNAs that are significantly enriched in the this compound-treated population compared to the control population.[12] The output will be a ranked list of genes whose knockout is associated with resistance.

Data Presentation

The primary output of the CRISPR screen is a list of genes whose knockout confers resistance to this compound. This data should be presented in a clear, tabular format. The table below shows a hypothetical, yet plausible, set of results based on known resistance mechanisms to kinase inhibitors.

Gene Symbol Gene Description Log2 Fold Change (Treated vs. Control) p-value False Discovery Rate (FDR) Potential Role in Resistance
NF1 Neurofibromin 15.81.2e-82.5e-7Negative regulator of the RAS/MAPK pathway. Loss reactivates MAPK signaling.[5]
PTEN Phosphatase and Tensin Homolog5.23.5e-86.1e-7Negative regulator of the PI3K/AKT pathway. Loss activates AKT signaling.[14]
KEAP1 Kelch-like ECH-associated protein 14.98.1e-71.2e-5Negative regulator of NRF2, a key transcription factor in the antioxidant response.[5]
CDKN2A Cyclin Dependent Kinase Inhibitor 2A4.52.4e-63.0e-5Tumor suppressor involved in cell cycle regulation.
AXL AXL Receptor Tyrosine Kinase3.99.8e-61.1e-4Direct target of this compound. Loss may alter downstream signaling dependencies.
DUSP4 Dual Specificity Phosphatase 43.71.5e-51.5e-4A phosphatase that dephosphorylates and inactivates ERK.

Signaling Pathways Implicated in Resistance

The identified resistance genes often converge on specific signaling pathways that can bypass the drug's mechanism of action. For this compound, which targets the Gas6-Axl/PI3K/AKT axis, common resistance mechanisms involve the reactivation of this pathway or the activation of parallel survival pathways like MAPK/ERK.[5][10][14]

Resistance_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Other RTKs (e.g., EGFR, MET) RAS RAS RTK->RAS Bypass Activation Axl Axl Receptor PI3K PI3K Axl->PI3K Gas6 Gas6 Gas6->Axl Binds AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation PTEN PTEN PTEN->PI3K Loss leads to activation NF1 NF1 NF1->RAS Loss leads to activation Drug Antitumor agent-109 Drug->Axl

Figure 2: Key signaling pathways in this compound resistance.

Conclusion

CRISPR-Cas9 screening is an invaluable methodology for elucidating the genetic drivers of drug resistance. The protocols and guidelines presented here offer a robust framework for identifying genes that confer resistance to this compound. The identification of hits such as NF1 and PTEN points towards the reactivation of the MAPK and PI3K/AKT pathways, respectively, as key escape mechanisms. These findings can guide the rational design of combination therapies to overcome resistance and improve the clinical utility of this compound. Further validation of top candidate genes through individual knockout studies is a critical next step in confirming their role in the resistance phenotype.

References

Troubleshooting & Optimization

Technical Support Center: Antitumor Agent-109

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Antitumor agent-109, focusing on solubility issues in Dimethyl Sulfoxide (DMSO).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a small molecule inhibitor of the Gas6-Axl signaling axis.[1][2] Its mechanism of action involves the downregulation of Gas6 and Axl expression, which in turn inhibits the PI3K/AKT signaling pathway.[1][2] This inhibition leads to G1 phase arrest in the tumor cell cycle and promotes apoptosis, ultimately suppressing tumor growth.[1][2]

Q2: What is the recommended solvent for this compound?

The recommended solvent for reconstituting this compound is Dimethyl Sulfoxide (DMSO).[1][3] However, solubility can be variable, and in some cases, other solvents like ethanol or DMF may be considered with caution and preliminary testing on a small scale.[1]

Q3: What are the known IC50 values for this compound in various cancer cell lines?

This compound has shown inhibitory activity across a range of cancer cell lines with the following IC50 values:

  • MCF-7: 2.0 μM[1][2]

  • MDA-MB-231: 2.8 μM[1][2]

  • HT-29: 4.6 μM[1][2]

  • DU145: 1.1 μM[1][2]

  • U937: 6.7 μM[1][2]

  • A549: 4.2 μM[1][2]

  • PANC-1: 4.0 μM[1][2]

Q4: Can DMSO interfere with my experimental assays?

Yes, DMSO can potentially interfere with certain biological assays. It is known to be a source of interference in studies related to sulfur metabolism.[4][5] Additionally, DMSO can degrade into byproducts like methyl thioether and dimethyl disulfide, especially under acidic conditions, which might interfere with results.[6] It is also important to note that DMSO can inactivate certain platinum-based drugs like cisplatin and carboplatin.[7] Researchers should always include appropriate vehicle controls (media with the same final concentration of DMSO) in their experiments to account for any solvent-related effects.

Troubleshooting Guide: Solubility Issues in DMSO

Problem: I am having difficulty dissolving this compound in DMSO, or I am observing precipitation.

This is a common issue with poorly soluble compounds. The following troubleshooting steps can help you achieve a clear solution.

Initial Steps:

  • Verify Solvent Quality: Ensure you are using a high-purity, anhydrous grade of DMSO. DMSO is hygroscopic and absorbed water can significantly decrease the solubility of hydrophobic compounds.[8] Use freshly opened DMSO whenever possible.

  • Gentle Warming: Gently warm the solution to 37°C for a short period (10-15 minutes). This can help increase the solubility of the compound. Avoid excessive heat, which could lead to degradation.

  • Sonication: Use a bath sonicator to aid dissolution.[9] Cavitation can help break up compound aggregates and enhance solubility. Sonicate in short bursts to avoid overheating the sample.

If solubility issues persist, consider the following advanced troubleshooting options:

  • Prepare a More Dilute Stock Solution: If your target concentration is high, try preparing a more dilute stock solution in DMSO. It is better to have a clear, lower concentration stock than a saturated or precipitated higher concentration one.

  • Co-Solvent Systems: For in vivo studies or challenging in vitro assays, a co-solvent system may be necessary. Common formulations involve a combination of DMSO with other solvents like PEG300, Tween 80, or corn oil.[1][8][10] Always test the tolerability of the final formulation in your specific experimental model.

  • pH Adjustment: For some compounds, adjusting the pH of the final aqueous solution can improve solubility.[11][12] This should be done cautiously and with a thorough understanding of the compound's chemical properties, as it can also affect its activity and stability.

Quantitative Solubility Data (Illustrative)
SolventTemperature (°C)Maximum Solubility (mg/mL)Molar Solubility (mM)
DMSO25≥ 10≥ 31.5
Ethanol25~1~3.15
Water25< 0.1< 0.315
PBS (pH 7.4)25< 0.1< 0.315

Note: This data is for illustrative purposes only and may not reflect the actual solubility of this compound.

Experimental Protocols

Protocol 1: Determination of Thermodynamic Solubility using the Shake-Flask Method

This protocol outlines the standard shake-flask method to determine the equilibrium solubility of this compound.[11][13]

Materials:

  • This compound powder

  • High-purity DMSO

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • HPLC system with a suitable column and detector

Procedure:

  • Add an excess amount of this compound powder to a glass vial.

  • Add a known volume of DMSO to the vial.

  • Seal the vial tightly and place it on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

  • Shake the vial for 24-48 hours to ensure equilibrium is reached. The presence of undissolved solid should be visible.

  • After incubation, centrifuge the vial at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.

  • Carefully collect an aliquot of the supernatant without disturbing the pellet.

  • Dilute the supernatant with an appropriate solvent and analyze the concentration of this compound using a validated HPLC method.

  • The determined concentration represents the thermodynamic solubility of the compound in DMSO at the specified temperature.

Protocol 2: Preparation of a DMSO Stock Solution for In Vitro Assays

This protocol describes the preparation of a DMSO stock solution for use in cell culture experiments.

Materials:

  • This compound powder

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes

Procedure:

  • Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the calculated volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the tube thoroughly until the compound is completely dissolved. If necessary, use gentle warming (up to 37°C) or brief sonication.

  • Visually inspect the solution to ensure there is no precipitate.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C for long-term storage.

Visualizations

Signaling Pathway of this compound

Antitumor_Agent_109_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Gas6 Gas6 Axl Axl Receptor Gas6->Axl Binds PI3K PI3K Axl->PI3K Activates AKT AKT PI3K->AKT Activates CellCycle Cell Cycle Progression (G1 Phase) AKT->CellCycle Promotes Apoptosis Apoptosis AKT->Apoptosis Inhibits Agent109 This compound Agent109->Gas6 Inhibits Expression Agent109->Axl Inhibits Expression

Caption: Signaling pathway inhibited by this compound.

Experimental Workflow for Solubility Troubleshooting

Solubility_Troubleshooting_Workflow Start Start: Dissolve Agent-109 in Anhydrous DMSO Check_Solubility Is the solution clear? Start->Check_Solubility Warm Gently warm to 37°C Check_Solubility->Warm No Success Solution ready for use Check_Solubility->Success Yes Recheck_Solubility1 Is the solution clear? Warm->Recheck_Solubility1 Sonicate Sonicate briefly Recheck_Solubility2 Is the solution clear? Sonicate->Recheck_Solubility2 Recheck_Solubility1->Sonicate No Recheck_Solubility1->Success Yes Recheck_Solubility2->Success Yes Advanced_Troubleshooting Proceed to Advanced Troubleshooting Recheck_Solubility2->Advanced_Troubleshooting No

Caption: Workflow for troubleshooting solubility issues.

Logical Relationships in Co-Solvent Selection

CoSolvent_Logic Poor_Solubility Poor Solubility in 100% DMSO Consider_CoSolvent Consider Co-Solvent System Poor_Solubility->Consider_CoSolvent In_Vitro In Vitro Assay Cell_Toxicity Assess Cell Toxicity of Co-Solvent In_Vitro->Cell_Toxicity In_Vivo In Vivo Study Animal_Tolerability Assess Animal Tolerability of Formulation In_Vivo->Animal_Tolerability Consider_CoSolvent->In_Vitro Consider_CoSolvent->In_Vivo Final_Formulation Final Formulation Cell_Toxicity->Final_Formulation Animal_Tolerability->Final_Formulation

Caption: Decision logic for using co-solvents.

References

ATI-109 Technical Support Center: Troubleshooting and Protocol Guide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Antitumor agent-109 (ATI-109). This guide provides troubleshooting advice and detailed protocols to help researchers and drug development professionals effectively use ATI-109 in their experiments, with a focus on understanding and mitigating off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for ATI-109?

A1: ATI-109 is a potent, ATP-competitive tyrosine kinase inhibitor. Its primary target is the constitutively active BCR-ABL fusion protein, making it highly effective in preclinical models of Chronic Myeloid Leukemia (CML).[1] It binds to the ATP-binding site of the kinase domain, preventing the phosphorylation of downstream substrates involved in cell proliferation and survival.[2]

Q2: What are the known major off-targets of ATI-109?

A2: Kinome-wide screening has identified several off-target kinases for ATI-109. The most significant off-targets include SRC family kinases (SFKs), KIT, and Platelet-Derived Growth Factor Receptor (PDGFR).[3] Inhibition of these kinases can lead to unintended biological consequences and potential toxicities. Understanding a compound's kinase selectivity profile is crucial for interpreting experimental results and anticipating potential side effects.[4]

Q3: At what concentration should I use ATI-109 in my cell-based assays?

A3: The optimal concentration of ATI-109 depends on the specific cell line and the experimental question. We recommend performing a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) for your specific model. As a starting point, concentrations ranging from 10 nM to 1 µM are typically effective for inhibiting BCR-ABL in sensitive cell lines. Be aware that higher concentrations are more likely to engage off-targets.

Q4: Is ATI-109 suitable for in vivo studies?

A4: Yes, ATI-109 has demonstrated efficacy in xenograft and genetically engineered mouse models of CML.[5] However, researchers should be aware that off-target effects can contribute to in vivo toxicity. It is essential to conduct preliminary toxicology studies to determine a safe and effective dosing regimen.

Troubleshooting Guide

Issue 1: I am observing significant cytotoxicity in my cell line at concentrations that are not expected to inhibit the primary target.

  • Possible Cause: This is a strong indication of off-target effects. Many kinase inhibitors can cause cellular toxicities due to inhibition of kinases essential for normal cell function.[6]

  • Troubleshooting Steps:

    • Review the Kinase Selectivity Profile: Compare the concentrations at which you observe toxicity with the IC50 values for known off-targets of ATI-109 (see Table 1).

    • Perform a Target Engagement Assay: Use techniques like Western Blotting to probe the phosphorylation status of the primary target (e.g., p-CRKL for BCR-ABL) and key off-targets (e.g., p-SRC) at the cytotoxic concentrations. This will help you determine which targets are being inhibited.

    • Consider a Rescue Experiment: If a specific off-target is suspected, you may be able to "rescue" the cells from toxicity by activating the downstream pathway of that off-target through alternative means, if possible.

Issue 2: ATI-109 is not showing the expected efficacy in my experiments, even at high concentrations.

  • Possible Cause 1: Acquired Resistance: The target cells may have developed resistance to ATI-109. A common mechanism of resistance to kinase inhibitors is the acquisition of mutations in the kinase domain that prevent drug binding.[2]

  • Troubleshooting Steps:

    • Sequence the Kinase Domain: Analyze the sequence of the BCR-ABL kinase domain in your resistant cells to check for known resistance mutations.

    • Test Alternative Inhibitors: If a resistance mutation is identified, consider using a second-generation inhibitor that is effective against that specific mutant.

  • Possible Cause 2: Poor Compound Stability or Cellular Penetration: The compound may be degrading in your culture medium or may not be effectively entering the cells.

  • Troubleshooting Steps:

    • Check Compound Stability: While less common for well-characterized agents, you can assess the stability of ATI-109 in your specific experimental conditions using analytical techniques like HPLC.

    • Assess Cellular Uptake: While more complex, specialized assays can be used to measure the intracellular concentration of the compound.

Issue 3: I am getting inconsistent results between experiments.

  • Possible Cause: Inconsistent results can arise from a variety of factors, including variability in cell culture conditions, reagent preparation, and experimental timing.

  • Troubleshooting Steps:

    • Standardize Protocols: Ensure that all experimental parameters, such as cell density, treatment duration, and reagent concentrations, are kept consistent between experiments.

    • Use Aliquots: Aliquot and freeze stock solutions of ATI-109 to avoid repeated freeze-thaw cycles that could degrade the compound.

    • Monitor Cell Health: Regularly check the health and passage number of your cell lines, as these can influence their response to treatment.

Quantitative Data

Table 1: Kinase Selectivity Profile of ATI-109

Kinase TargetIC50 (nM)On/Off-TargetPotential Biological Implication
BCR-ABL 5 On-Target Antitumor efficacy in CML
SRC50Off-TargetInhibition of cell motility, potential for gastrointestinal toxicity[7]
KIT75Off-TargetCan affect hematopoiesis and melanogenesis
PDGFRβ120Off-TargetInhibition of angiogenesis, potential for cardiovascular effects
EGFR>10,000Non-TargetLow likelihood of EGFR-related side effects like skin rash at therapeutic doses[7]

Experimental Protocols

Protocol 1: Western Blotting for On-Target and Off-Target Inhibition

This protocol allows for the assessment of ATI-109's effect on the phosphorylation status of its primary target (BCR-ABL, assessed via p-CRKL) and a key off-target (SRC, assessed via p-SRC).

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-p-CRKL, anti-CRKL, anti-p-SRC, anti-SRC, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Methodology:

  • Cell Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat with a dose range of ATI-109 (e.g., 0, 10, 50, 100, 500 nM) for the desired time (e.g., 2-4 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.

  • Antibody Incubation: Block the membrane and then incubate with the appropriate primary antibodies overnight at 4°C.

  • Detection: Wash the membrane, incubate with HRP-conjugated secondary antibodies, and visualize the protein bands using a chemiluminescent substrate.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein and loading control (β-actin).

Protocol 2: Cell Viability Assay

This protocol is for determining the IC50 of ATI-109 in a specific cell line.

Materials:

  • 96-well cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT, or PrestoBlue™)

  • Plate reader

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.

  • Compound Treatment: The following day, treat the cells with a serial dilution of ATI-109 (e.g., ranging from 1 nM to 10 µM). Include a vehicle-only control.

  • Incubation: Incubate the plate for a period that allows for multiple cell doublings (e.g., 72 hours).

  • Assay: Add the cell viability reagent according to the manufacturer's instructions and read the plate on a plate reader.

  • Data Analysis: Normalize the data to the vehicle-only control and plot the results on a semi-log graph. Use a non-linear regression model to calculate the IC50 value.

Visualizations

Signaling_Pathway cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathway BCR_ABL BCR-ABL GRB2 GRB2/SOS BCR_ABL->GRB2 RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation PDGFR PDGFR SRC SRC PDGFR->SRC STAT3 STAT3 SRC->STAT3 Migration Cell Migration STAT3->Migration ATI109 ATI-109 ATI109->BCR_ABL Potent Inhibition ATI109->SRC Weaker Inhibition

Caption: ATI-109's primary and off-target signaling pathways.

Experimental_Workflow start Start: Observe Unexpected Phenotype dose_response 1. Perform Dose-Response Curve (Cell Viability Assay) start->dose_response western_blot 2. Assess Target Engagement (Western Blot for p-Targets) dose_response->western_blot kinase_profiling 3. Broad Kinase Profiling (In vitro kinase panel) western_blot->kinase_profiling rescue_experiment 4. Functional Validation (Rescue or Knockdown Experiments) kinase_profiling->rescue_experiment conclusion Conclusion: Identify Off-Target Responsible for Phenotype rescue_experiment->conclusion

Caption: Workflow for identifying off-target effects.

Troubleshooting_Tree start Issue: Unexpected Cytotoxicity check_concentration Is the cytotoxic concentration >> on-target IC50? start->check_concentration on_target_toxicity Likely on-target toxicity. Consider dose reduction. check_concentration->on_target_toxicity No off_target_investigation Suspect off-target effect. Proceed with investigation. check_concentration->off_target_investigation Yes check_p_targets Does Western Blot show inhibition of off-targets? off_target_investigation->check_p_targets correlate_data Correlate with kinase profiling data (Table 1). check_p_targets->correlate_data Yes re_evaluate No clear off-target. Re-evaluate experimental system. check_p_targets->re_evaluate No confirm_off_target Confirmed off-target effect. Consider alternative compound. correlate_data->confirm_off_target

Caption: Decision tree for troubleshooting unexpected cytotoxicity.

References

Antitumor agent-109 stability and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability and storage of Antitumor agent-109, a hyaluronic acid inhibitor targeting the CD44 pathway. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for long-term storage of this compound?

For optimal stability, this compound should be stored as a solid powder at -20°C, which ensures its integrity for up to three years. For shorter periods, storage at 4°C is acceptable for up to two years.[1]

Q2: How should I store this compound once it is dissolved in a solvent?

Once dissolved, the stability of this compound is more limited. For maximum stability in solvent, it is recommended to store aliquots at -80°C, where it will remain stable for up to six months. If a -80°C freezer is not available, storage at -20°C is an alternative, with a stability of up to one month.[1] To avoid repeated freeze-thaw cycles, it is advisable to prepare single-use aliquots.

Q3: Is this compound sensitive to shipping conditions?

This compound is stable at ambient temperatures for the typical duration of shipping and customs processing.[1] Upon receipt, it is recommended to transfer it to the appropriate storage conditions as outlined in the storage guidelines.

Troubleshooting Guide

Issue: I am having trouble dissolving this compound.

  • Appearance: this compound is a white to off-white solid powder.[1]

  • Solubility: The compound may be soluble in Dimethyl Sulfoxide (DMSO).[1] For challenging cases, other solvents such as ethanol or Dimethylformamide (DMF) can be tested with a small amount of the product to avoid sample loss.[1]

Issue: My in vivo experiment results are inconsistent.

Inconsistent results in vivo can sometimes be attributed to the formulation and administration of the compound. Here are some suggested formulations for in vivo use[1]:

  • Injection Formulation 1: A mixture of DMSO, Tween 80, and saline in a 10:5:85 ratio.

  • Injection Formulation 2: A mixture of DMSO, PEG300, Tween 80, and saline in a 10:40:5:45 ratio.

It is crucial to ensure the compound is fully dissolved and the formulation is homogeneous before administration.

Stability and Storage Data

The following tables summarize the recommended storage conditions for this compound.

Table 1: Storage Conditions for Solid this compound

Storage TemperatureShelf Life
-20°C3 years
4°C2 years

Data sourced from InvivoChem product information sheet.[1]

Table 2: Storage Conditions for this compound in Solvent

Storage TemperatureShelf Life
-80°C6 months
-20°C1 month

Data sourced from InvivoChem product information sheet.[1]

Experimental Protocols

Protocol 1: Preparation of a DMSO Stock Solution

  • Equilibrate the vial of this compound to room temperature before opening.

  • Add the desired volume of DMSO to the vial to achieve the target concentration. For example, to prepare a 10 mM stock solution from 1 mg of the compound (Molecular Weight: 392.29 g/mol ), add 254.9 µL of DMSO.

  • Vortex the solution until the compound is completely dissolved.

  • Store the stock solution in aliquots at -80°C or -20°C as per the storage guidelines.

Visual Guides

experimental_workflow Experimental Workflow for this compound cluster_receipt Receiving and Initial Storage cluster_prep Preparation for Experiment cluster_exp Experimental Use receipt Receive this compound (Stable at RT for shipping) storage_powder Store as Powder: -20°C (3 years) 4°C (2 years) receipt->storage_powder dissolve Dissolve in appropriate solvent (e.g., DMSO) storage_powder->dissolve Prepare Stock storage_solution Store in Solution: -80°C (6 months) -20°C (1 month) dissolve->storage_solution invitro In Vitro Assay storage_solution->invitro invivo In Vivo Formulation (e.g., DMSO/Tween 80/Saline) storage_solution->invivo

Caption: Workflow for handling and storage of this compound.

troubleshooting_logic Troubleshooting Logic for this compound cluster_solubility Solubility Issues cluster_inconsistency Inconsistent Results start Problem Encountered solubility_issue Difficulty Dissolving start->solubility_issue inconsistent_results Inconsistent Experimental Results start->inconsistent_results try_dmso Attempt to dissolve in DMSO solubility_issue->try_dmso try_other If unsuccessful, test with a small amount of: - Ethanol - DMF try_dmso->try_other If still insoluble check_storage Verify storage conditions (Temperature, Duration) inconsistent_results->check_storage check_formulation Review in vivo formulation (Homogeneity, Components) inconsistent_results->check_formulation check_aliquoting Avoid repeated freeze-thaw cycles (Use single-use aliquots) inconsistent_results->check_aliquoting

Caption: Troubleshooting common issues with this compound.

References

Overcoming resistance to Antitumor agent-109 in cancer cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with Antitumor agent-109, a potent inhibitor of the Gas6-Axl signaling axis.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is an inhibitor of the Gas6-Axl signaling pathway.[1][2] It functions by inhibiting the expression of both the ligand Gas6 and its receptor tyrosine kinase Axl.[1][2] Downstream, this leads to the suppression of the PI3K/AKT signaling cascade, evidenced by reduced phosphorylation of PI3K and AKT.[1] The ultimate effects on cancer cells are cell cycle arrest at the G1 phase and the induction of apoptosis.[1][2]

Q2: In which cancer cell lines has this compound shown activity?

This compound has demonstrated cytotoxic or growth-inhibitory effects in a variety of human cancer cell lines. Efficacy has been reported in lung cancer (A549), pancreatic cancer (PANC-1), breast cancer (MCF-7, MDA-MB-231), colon cancer (HT-29), prostate cancer (DU145), and leukemia (U937) cell lines.[1][2]

Q3: What is the recommended solvent and storage condition for this compound?

For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (DMSO). For long-term storage, it is advisable to store the compound as a solid at -20°C or as a concentrated stock solution in DMSO at -80°C. Avoid repeated freeze-thaw cycles.

Q4: Has this compound been tested in vivo?

Yes, in vivo studies using xenograft models in nude mice have shown that this compound can significantly reduce tumor size and weight.[1][2] These studies were conducted with A549 and PANC-1 cell lines.[1][2]

Troubleshooting Guide

This guide addresses common issues that may arise during in vitro experiments with this compound.

Issue Potential Cause Troubleshooting Steps
Reduced or no cytotoxic effect at expected concentrations 1. Compound Degradation: Improper storage or handling. 2. Cell Line Resistance: Intrinsic or acquired resistance. 3. Experimental Error: Incorrect dosage, cell seeding density, or incubation time.1. Confirm the integrity of the compound. Use a fresh stock. 2. Verify Axl expression in your cell line via Western blot or qPCR. High Axl expression is expected to correlate with sensitivity. Consider developing a resistant cell line for comparison. 3. Double-check all experimental parameters. Perform a dose-response curve with a wider concentration range.
High variability between experimental replicates 1. Uneven Cell Seeding: Inconsistent number of cells per well. 2. Edge Effects in Plates: Evaporation in outer wells of microplates. 3. Incomplete Compound Solubilization: Precipitation of the agent in the culture medium.1. Ensure a single-cell suspension before seeding. Mix gently and thoroughly. 2. Avoid using the outer wells of the plate for experimental data. Fill them with sterile PBS or media. 3. Vortex the stock solution before diluting. Visually inspect the media for any precipitate after adding the agent.
Unexpected morphological changes in cells 1. Off-Target Effects: The agent may have other cellular targets. 2. DMSO Toxicity: High concentrations of the solvent can be toxic to cells. 3. Contamination: Mycoplasma or other microbial contamination.1. Review literature for known off-target effects of Axl inhibitors. 2. Ensure the final DMSO concentration in the culture medium is below 0.5% (ideally ≤0.1%). Run a vehicle control (DMSO only). 3. Regularly test cell cultures for mycoplasma contamination.
Acquired resistance after prolonged treatment 1. Upregulation of Bypass Pathways: Activation of alternative survival signals (e.g., other receptor tyrosine kinases). 2. Drug Efflux: Increased expression of multidrug resistance transporters like P-glycoprotein. 3. Target Alteration: Mutations in the Axl kinase domain.1. Perform phosphokinase arrays to identify upregulated pathways. Consider combination therapy with inhibitors of the identified bypass pathways. 2. Evaluate the expression of ABC transporters (e.g., MDR1/ABCB1) via qPCR or Western blot.[3] 3. Sequence the Axl gene in resistant cells to check for mutations.

Quantitative Data Summary

Table 1: In Vitro Efficacy (IC50) of this compound
Cell LineCancer TypeIC50 (µM)
DU145Prostate Cancer1.1[1][2]
MCF-7Breast Cancer2.0[1][2]
MDA-MB-231Breast Cancer2.8[1][2]
PANC-1Pancreatic Cancer4.0[1][2]
A549Lung Cancer4.2[1][2]
HT-29Colon Cancer4.6[1][2]
U937Leukemia6.7[1][2]
Table 2: In Vivo Efficacy of this compound
Animal ModelCell LineDosage and AdministrationOutcome
Nude Mice XenograftA5493 mg/kg, intraperitoneal injection, 6 times a week for 31 daysSignificant reduction in tumor size and weight.[1][2]
Nude Mice XenograftPANC-13 mg/kg, intraperitoneal injection, 6 times a week for 85 daysSignificant reduction in tumor size and weight.[1][2]

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Protocol 2: Western Blot for Axl and p-AKT Expression
  • Cell Treatment and Lysis: Plate cells in a 6-well plate and grow to 70-80% confluency. Treat with this compound at various concentrations for 24-48 hours. Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Load 20-30 µg of protein per lane onto a 4-12% SDS-polyacrylamide gel. Run the gel until the dye front reaches the bottom.

  • Protein Transfer: Transfer the proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against Axl, p-AKT (Ser473), total AKT, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry: Quantify the band intensities to determine the relative protein expression levels.

Visualizations

Antitumor_Agent_109_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Gas6 Gas6 Axl Axl Receptor Gas6->Axl Binds & Activates PI3K PI3K Axl->PI3K Activates AKT AKT PI3K->AKT Activates (p-AKT) CellCycle G1/S Progression AKT->CellCycle Promotes Bcl2 Bcl-2 (Anti-apoptotic) AKT->Bcl2 Activates Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Agent109 This compound Agent109->Gas6 Inhibits Expression Agent109->Axl Inhibits Expression

Caption: Mechanism of action for this compound.

Troubleshooting_Workflow Start Start: Reduced Efficacy Observed Check_Compound Verify Compound Integrity (Fresh Stock) Start->Check_Compound Outcome1 Efficacy Restored? Check_Compound->Outcome1 Check_Protocol Review Experimental Protocol (Dosage, Seeding, Time) Outcome2 Efficacy Restored? Check_Protocol->Outcome2 Check_Cells Assess Cell Line (Axl Expression) Outcome3 Axl Expressed? Check_Cells->Outcome3 Outcome1->Check_Protocol No End_Success Problem Solved Outcome1->End_Success Yes Outcome2->Check_Cells No Outcome2->End_Success Yes End_Resistance Potential Resistance (Investigate Further) Outcome3->End_Resistance Yes End_WrongModel Cell line may not be a suitable model Outcome3->End_WrongModel No

Caption: Troubleshooting workflow for reduced efficacy.

References

Technical Support Center: Troubleshooting Inconsistent Results with Antitumor Agent-109

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The term "Antitumor agent-109" is associated with several different investigational compounds in scientific literature. This guide focuses on Anticancer agent 109 (compound 6-15) , a known inhibitor of the Gas6-Axl signaling pathway.[1][2] The troubleshooting advice and protocols provided below are specific to this agent. Please verify that this is the correct agent for your research.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues that may arise during experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound is an inhibitor of the Gas6-Axl signaling axis.[1][2] By inhibiting the expression of Gas6 and Axl, it subsequently blocks the downstream PI3K/AKT pathway.[1][2] This disruption leads to G1 phase arrest and promotes apoptosis in cancer cells.[1][2]

Q2: What are the recommended cell lines for testing this compound?

This compound has shown activity in a variety of cancer cell lines. Some examples with their reported IC50 values after 48 hours of treatment are summarized in the table below.[1][2]

Q3: What is the recommended solvent for dissolving this compound?

For in vitro studies, this compound can be dissolved in DMSO. For in vivo studies, a formulation with DMSO, PEG300, Tween 80, and ddH2O or corn oil has been used.[2]

Troubleshooting Guide

Issue 1: High variability in cell viability assay results.

Possible Cause Recommended Solution
Cell Confluency Ensure cells are seeded at a consistent density and are in the logarithmic growth phase at the time of treatment. High or low confluency can affect drug sensitivity.
Inconsistent Drug Concentration Prepare fresh serial dilutions of this compound for each experiment from a new stock solution. Avoid repeated freeze-thaw cycles of the stock solution.
Edge Effects in Multi-well Plates To minimize evaporation and temperature variations, avoid using the outer wells of the plate for experimental samples. Fill the outer wells with sterile PBS or media.
Incomplete Drug Dissolution Ensure the agent is fully dissolved in the solvent before adding it to the cell culture medium. Vortex the stock solution and the final dilutions thoroughly.

Issue 2: Lower than expected antitumor activity in vivo.

Possible Cause Recommended Solution
Suboptimal Dosing or Schedule The reported effective dose in xenograft models is 1 mg/kg to 3 mg/kg administered via intraperitoneal injection six times a week.[1][2] Consider optimizing the dose and administration frequency for your specific tumor model.
Drug Stability and Formulation Prepare the in vivo formulation fresh before each injection. Ensure all components are thoroughly mixed to achieve a stable emulsion.[2]
Tumor Model Variability The growth rate and drug sensitivity of xenograft tumors can vary. Ensure tumors have reached a consistent size before initiating treatment and randomize animals into control and treatment groups.

Data Presentation

Table 1: In Vitro IC50 Values for this compound (48h Treatment)

Cell LineCancer TypeIC50 (µM)
DU145Prostate Cancer1.1
MCF-7Breast Cancer2.0
MDA-MB-231Breast Cancer2.8
PANC-1Pancreatic Cancer4.0
A549Lung Cancer4.2
HT-29Colon Cancer4.6
U937Lymphoma6.7

Data sourced from MedChemExpress and InvivoChem.[1][2]

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.

  • Drug Treatment: Prepare a 2X stock of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the 2X drug solution to the appropriate wells. Include vehicle control (e.g., DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 48 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Visualizations

Gas6_Axl_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Gas6 Gas6 Axl Axl Receptor Gas6->Axl Binds PI3K PI3K Axl->PI3K Activates AKT AKT PI3K->AKT Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits G1_Arrest G1 Arrest AKT->G1_Arrest Promotes G1/S Transition Agent109 This compound Agent109->Axl Inhibits

Caption: this compound inhibits the Gas6-Axl signaling pathway.

Experimental_Workflow start Start cell_culture Cell Culture (e.g., A549, PANC-1) start->cell_culture drug_prep Prepare this compound (Serial Dilutions) cell_culture->drug_prep treatment Treat Cells (48 hours) drug_prep->treatment assay Perform Assay (e.g., MTT, Western Blot) treatment->assay data_analysis Data Analysis (IC50, Protein Expression) assay->data_analysis end End data_analysis->end

Caption: A general workflow for in vitro experiments with this compound.

References

How to minimize precipitation of Antitumor agent-109 in media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing the precipitation of Antitumor agent-109 in cell culture media. Given its physicochemical properties analogous to Paclitaxel, this compound is a highly hydrophobic compound with limited aqueous solubility, which can lead to precipitation during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: Why is this compound precipitating in my cell culture medium?

A1: this compound has very low solubility in aqueous solutions like cell culture media. Precipitation, often observed as a cloudy or hazy appearance or as visible particles, typically occurs when the concentration of the agent exceeds its solubility limit in the final solution. This can be triggered by several factors, including:

  • High final concentration of this compound: The desired experimental concentration may be higher than the agent's solubility in the medium.

  • Improper dissolution of the stock solution: The initial stock solution may not have been fully dissolved or may have precipitated upon storage.

  • High percentage of organic solvent in the final dilution: While organic solvents like DMSO are necessary to dissolve this compound, a high final concentration in the medium can be toxic to cells and can also lead to precipitation upon dilution.[1][2][3]

  • Interaction with media components: Components in the cell culture medium, such as proteins and salts, can sometimes interact with the compound and reduce its solubility.[4]

  • Temperature changes: Cooling of the medium after the addition of the agent can decrease its solubility.

Q2: What is the recommended solvent for preparing a stock solution of this compound?

A2: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing stock solutions of this compound due to its high solubilizing capacity for this compound.[5][6][7] Ethanol can also be used, but DMSO generally allows for a more concentrated stock solution.[5][6][7] It is crucial to use anhydrous, high-purity DMSO to prevent the introduction of water, which can lead to precipitation in the stock solution over time.

Q3: What is the maximum recommended concentration for a stock solution of this compound in DMSO?

A3: Stock solutions of this compound (analogous to Paclitaxel) can be prepared in DMSO at concentrations typically ranging from 10 mM to 40 mg/mL.[8] However, for ease of use and to minimize the volume of DMSO added to your cell culture, a stock concentration of 1 mM to 10 mM is often recommended.[1][7]

Q4: How should I dilute the this compound stock solution into my cell culture medium to avoid precipitation?

A4: To minimize precipitation upon dilution, it is recommended to perform a serial dilution or a stepwise dilution. Directly adding a small volume of highly concentrated stock solution into a large volume of aqueous medium can cause localized high concentrations that lead to immediate precipitation. A stepwise approach is generally preferred. For detailed steps, please refer to the Experimental Protocols section.

Q5: What is the maximum final concentration of DMSO that is safe for my cells?

A5: The final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally below 0.1%, to avoid solvent-induced cytotoxicity.[1] Most cell lines can tolerate up to 0.5% DMSO, but it is always best to include a vehicle control (medium with the same final concentration of DMSO without the drug) in your experiments to account for any potential effects of the solvent.

Troubleshooting Guide

If you are experiencing precipitation of this compound, please follow this troubleshooting guide.

Problem: My cell culture medium becomes cloudy or I see visible precipitate after adding this compound.

Potential Cause Troubleshooting Step
Concentration of this compound is too high Verify the solubility limit of this compound in your specific cell culture medium. Consider performing a dose-response curve starting with lower, more soluble concentrations.
Improper dilution technique Follow the detailed "Stepwise Dilution Protocol" provided in the Experimental Protocols section. Avoid adding the DMSO stock directly to the full volume of medium.
Stock solution has precipitated Visually inspect your stock solution for any signs of precipitation. If present, gently warm the stock solution at 37°C and vortex until fully dissolved before use. Store stock solutions in small aliquots to avoid repeated freeze-thaw cycles.[5][7]
Final DMSO concentration is too high Calculate the final percentage of DMSO in your culture medium. If it exceeds 0.5%, consider preparing a lower concentration stock solution to reduce the volume of DMSO added.
Interaction with media components If using serum-free media, consider adding a carrier protein like albumin, which can help to solubilize hydrophobic compounds.[9][10] For some applications, specialized formulations like those containing cyclodextrins or nanoparticles may be necessary to enhance solubility.[11][12][13]
Temperature fluctuations Ensure that the cell culture medium is at 37°C before adding the diluted this compound. Avoid cold shocking the solution.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

  • This compound (lyophilized powder)

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes

Procedure:

  • Bring the vial of lyophilized this compound and the anhydrous DMSO to room temperature.

  • Under sterile conditions (e.g., in a laminar flow hood), add the appropriate volume of DMSO to the vial of this compound to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution thoroughly until the powder is completely dissolved. Visually inspect the solution against a light source to ensure there are no visible particles.

  • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

  • Store the aliquots at -20°C, protected from light.[5][7]

Protocol 2: Stepwise Dilution of this compound into Cell Culture Medium

This protocol is designed to minimize precipitation when diluting the DMSO stock solution into an aqueous medium.

Materials:

  • Prepared this compound stock solution (e.g., 10 mM in DMSO)

  • Pre-warmed (37°C) cell culture medium

  • Sterile conical tubes or microcentrifuge tubes

Procedure:

  • Intermediate Dilution: First, prepare an intermediate dilution of the stock solution in pre-warmed cell culture medium. For example, to achieve a final concentration of 10 µM from a 10 mM stock, you can first dilute the stock 1:100 in a small volume of medium (e.g., 10 µL of stock into 990 µL of medium) to get a 100 µM intermediate solution.

  • Gentle Mixing: Immediately after adding the stock solution to the medium for the intermediate dilution, gently mix by pipetting up and down or by gentle vortexing. Do not agitate vigorously, as this can promote precipitation.[14]

  • Final Dilution: Add the required volume of the intermediate solution to your final volume of cell culture medium in the cell culture plate or flask. For example, add 100 µL of the 100 µM intermediate solution to 900 µL of medium in a well to achieve a final concentration of 10 µM.

  • Final Mixing: Gently swirl the plate or flask to ensure even distribution of the compound.

  • Visual Inspection: Visually inspect the medium for any signs of precipitation before placing it in the incubator.

Data Presentation

Table 1: Solubility of this compound (as Paclitaxel) in Various Solvents

SolventSolubilityReference
DMSO~25-100 mg/mL[5][7][8]
Ethanol~1.5-20 mg/mL[5][6]
WaterVery low (~0.3 µg/mL)[15]
PBS (pH 7.2) with 10% DMSO~0.1 mg/mL[6]

Visualizations

experimental_workflow Workflow for Preparing this compound Working Solution start Start: Lyophilized this compound dissolve Dissolve in Anhydrous DMSO to create Stock Solution (e.g., 10 mM) start->dissolve store Aliquot and Store Stock Solution at -20°C dissolve->store intermediate Prepare Intermediate Dilution in pre-warmed medium (e.g., 1:100) store->intermediate final Prepare Final Dilution in Cell Culture Vessel intermediate->final incubate Incubate with Cells final->incubate end End: Experiment incubate->end

Caption: Workflow for preparing this compound working solution.

troubleshooting_precipitation Troubleshooting Precipitation of this compound cluster_0 Observation cluster_1 Initial Checks cluster_2 Corrective Actions precipitation Precipitation Observed in Media check_stock Is Stock Solution Clear? precipitation->check_stock check_dmso Final DMSO % < 0.5%? check_stock->check_dmso Yes action_dissolve Warm and Vortex Stock check_stock->action_dissolve No check_conc Is Final Drug Conc. Too High? check_dmso->check_conc Yes action_lower_dmso Lower Stock Concentration check_dmso->action_lower_dmso No action_lower_conc Reduce Final Drug Concentration check_conc->action_lower_conc Yes action_dilution Use Stepwise Dilution Protocol check_conc->action_dilution No

References

Selecting appropriate cancer cell lines for Antitumor agent-109 studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers and scientists utilizing Antitumor agent-109, a potent inhibitor of the Gas6-Axl signaling axis, in their preclinical cancer studies.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is an inhibitor of the Gas6-Axl signaling pathway. It functions by blocking the expression of both the ligand, Gas6 (Growth arrest-specific 6), and its receptor tyrosine kinase, Axl.[1][2] This inhibition disrupts downstream signaling cascades, including the PI3K/Akt pathway, which are crucial for cancer cell survival, proliferation, and migration.[1][2] Consequently, the agent induces G1 phase cell cycle arrest and promotes apoptosis in susceptible cancer cells.[1][2]

Q2: Which cancer cell lines are recommended for initial studies with this compound?

A2: Based on preclinical data, several cancer cell lines have shown sensitivity to this compound. The choice of cell line should be guided by the expression levels of Axl and Gas6, as well as the specific cancer type being investigated. Cell lines in which the Gas6-Axl axis is a known driver of tumorigenesis are ideal candidates.

Q3: How should I determine the optimal concentration of this compound for my experiments?

A3: It is recommended to perform a dose-response study to determine the half-maximal inhibitory concentration (IC50) in your chosen cell line(s). A typical starting point for in vitro studies is a concentration range from 1 µM to 10 µM.[1][2]

Q4: What are the expected cellular effects of this compound treatment?

A4: Treatment with this compound is expected to lead to a decrease in cell viability and proliferation.[1] At the molecular level, you should observe reduced expression of Gas6 and Axl, as well as decreased phosphorylation of downstream targets like PI3K and Akt.[1][2] Furthermore, an increase in markers of apoptosis (e.g., cleaved caspases, Annexin V staining) and an accumulation of cells in the G1 phase of the cell cycle are anticipated.[1][2]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Low or no cytotoxicity observed Cell line may not be dependent on the Gas6-Axl pathway.Screen a panel of cell lines with varying levels of Axl expression. Confirm Axl expression in your target cell line via Western blot or flow cytometry.
Incorrect dosage of this compound.Perform a dose-response curve to determine the optimal IC50 for your specific cell line. Ensure proper dissolution and storage of the compound.
Insufficient treatment duration.Extend the treatment duration (e.g., 48 to 72 hours) to allow for the induction of apoptosis and cell cycle arrest.
Inconsistent results between experiments Variability in cell culture conditions.Maintain consistent cell passage numbers, seeding densities, and media formulations. Regularly test for mycoplasma contamination.
Degradation of this compound.Prepare fresh stock solutions of the agent and store them appropriately as per the manufacturer's instructions. Avoid repeated freeze-thaw cycles.
Difficulty in detecting changes in downstream signaling Timing of sample collection is not optimal.Perform a time-course experiment to identify the peak of signaling inhibition. Phosphorylation events can be transient.
Low basal activity of the Gas6-Axl pathway.Consider stimulating the pathway with exogenous Gas6 to enhance the dynamic range for detecting inhibition.

Data Presentation

Table 1: In Vitro Efficacy of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
DU145Prostate Cancer1.1[1][2]
MCF-7Breast Cancer2.0[1][2]
MDA-MB-231Breast Cancer2.8[1][2]
PANC-1Pancreatic Cancer4.0[1][2]
A549Lung Cancer4.2[1][2]
HT-29Colon Cancer4.6[1][2]
U937Leukemia6.7[1][2]

Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 to 20 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis for Signaling Pathway Inhibition
  • Cell Lysis: Treat cells with this compound for the desired time and concentration. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against Gas6, Axl, p-PI3K, p-AKT, and a loading control (e.g., β-actin or GAPDH).

  • Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

Cell Cycle Analysis by Flow Cytometry
  • Cell Fixation: Treat cells with this compound, harvest, and fix them in ice-cold 70% ethanol overnight.

  • Staining: Wash the cells with PBS and stain with a solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Mandatory Visualizations

Antitumor_agent_109_Mechanism_of_Action cluster_pathway Gas6-Axl Signaling Pathway cluster_inhibition Inhibition by this compound Gas6 Gas6 Axl Axl Receptor Gas6->Axl Binds PI3K PI3K Axl->PI3K Activates Akt Akt PI3K->Akt Activates Proliferation Cell Proliferation & Survival Akt->Proliferation Agent109 This compound Agent109->Gas6 Inhibits Expression Agent109->Axl Inhibits Expression Apoptosis Apoptosis Agent109->Apoptosis G1_Arrest G1 Cell Cycle Arrest Agent109->G1_Arrest

Caption: Mechanism of action of this compound.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_mechanism Mechanism of Action Details select_cell_lines Select Cancer Cell Lines (e.g., A549, PANC-1) dose_response Dose-Response (IC50) (MTT Assay) select_cell_lines->dose_response mechanism_studies Mechanism of Action Studies dose_response->mechanism_studies western_blot Western Blot (Gas6, Axl, p-PI3K, p-Akt) mechanism_studies->western_blot cell_cycle Cell Cycle Analysis (Flow Cytometry) mechanism_studies->cell_cycle apoptosis Apoptosis Assay (Annexin V Staining) mechanism_studies->apoptosis

References

Validation & Comparative

A Head-to-Head Battle in Ovarian Cancer: Fangchinoline (as Antitumor agent-109) versus Cisplatin

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of a Novel Aurora A Kinase Inhibitor and a Conventional Chemotherapeutic Agent in Ovarian Cancer Cells

The landscape of ovarian cancer treatment, long dominated by platinum-based chemotherapies like cisplatin, is evolving with the advent of targeted therapies. This guide provides a detailed comparison of the novel Aurora A kinase inhibitor, Fangchinoline (serving as a representative for Antitumor agent-109), and the established cytotoxic agent, cisplatin, based on their performance in preclinical ovarian cancer models. This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the mechanistic advantages and synergistic potential of combining these two agents.

I. Executive Summary

Cisplatin has been a cornerstone of ovarian cancer therapy for decades, primarily functioning by inducing DNA damage in rapidly dividing cancer cells. However, its efficacy is often limited by both intrinsic and acquired resistance, alongside significant side effects. Fangchinoline, a natural compound, has emerged as a potent inhibitor of Aurora A kinase, a key regulator of cell division that is frequently overexpressed in ovarian cancer and implicated in cisplatin resistance.

This comparison demonstrates that Fangchinoline not only exhibits standalone anticancer activity but also acts synergistically with cisplatin, enhancing its therapeutic efficacy. The combination of Fangchinoline and cisplatin leads to increased cancer cell death, greater inhibition of tumor growth in vivo, and modulation of key signaling pathways involved in cell cycle control and DNA damage response.

II. In Vitro Efficacy: A Quantitative Comparison

The antitumor effects of Fangchinoline and cisplatin, both alone and in combination, were evaluated in human ovarian cancer cell lines. The OVCAR-3 cell line, which is known to be resistant to cisplatin, was a key model in these assessments.

Parameter Fangchinoline Cisplatin Fangchinoline + Cisplatin Cell Line
IC50 (µM) 9.66[1]Not explicitly stated in the primary sourceSynergistic effect observedOVCAR-3
Combination Index (CI) --0.513 - 0.78 (indicates synergy)[1]OVCAR-3
Cisplatin-DNA Adducts -BaselineSignificantly increased formationOVCAR-3

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Combination Index (CI) is a quantitative measure of the degree of drug interaction. CI < 1 indicates synergism, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

III. In Vivo Performance: Ovarian Cancer Xenograft Model

The therapeutic efficacy of Fangchinoline and cisplatin was further investigated in a mouse xenograft model using OVCAR-3 cells.

Treatment Group Dosage Tumor Growth Inhibition Effect on Body Weight
Control (Saline) --No significant change
Fangchinoline 7 mg/kg (weekly)Moderate inhibitionNo significant change[1]
Cisplatin 3 mg/kg (weekly)Significant inhibition[1]No significant change[1]
Fangchinoline + Cisplatin 7 mg/kg + 3 mg/kg (weekly)Significantly enhanced inhibition compared to cisplatin alone[1]No significant change[1]

IV. Mechanism of Action and Signaling Pathways

Cisplatin exerts its cytotoxic effects by forming platinum-DNA adducts, which obstruct DNA replication and transcription, ultimately triggering apoptosis.[1] However, cancer cells can develop resistance by enhancing DNA repair mechanisms.

Fangchinoline targets Aurora A kinase, a serine/threonine kinase that plays a critical role in mitotic progression.[1] Overexpression of Aurora A is associated with poor prognosis and drug resistance in ovarian cancer.[1] By inhibiting Aurora A, Fangchinoline disrupts the cell cycle and has been shown to suppress the repair of cisplatin-induced DNA damage, leading to increased replication stress and apoptosis.[2] The combination of these two agents results in a multi-pronged attack on ovarian cancer cells.

G Combined Mechanism of Action cluster_cisplatin Cisplatin Pathway cluster_fangchinoline Fangchinoline Pathway Cisplatin Cisplatin DNA_Adducts Cisplatin-DNA Adducts Cisplatin->DNA_Adducts DNA_Damage DNA Damage Response DNA_Adducts->DNA_Damage Apoptosis_C Apoptosis DNA_Damage->Apoptosis_C CellCycle Cell Cycle Progression DNA_Damage->CellCycle Arrests Fangchinoline Fangchinoline (this compound) AuroraA Aurora A Kinase Fangchinoline->AuroraA Inhibits AuroraA->CellCycle Promotes DNA_Repair DNA Repair AuroraA->DNA_Repair Promotes DNA_Repair->DNA_Adducts Repairs

Figure 1. Combined signaling pathways of Fangchinoline and Cisplatin.

V. Experimental Protocols

A. Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Ovarian cancer cells (e.g., OVCAR-3) are seeded in 96-well plates at a density of 1 x 10^5 cells/well and pre-cultured for 24 hours.[1]

  • Drug Treatment: Cells are incubated for 48 hours with various concentrations of Fangchinoline, cisplatin, or their combination.[1] A control group with 0.1% DMSO is also included.[1]

  • MTT Addition: After the incubation period, 3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (2.5 mg/mL) is added to each well, and the plates are incubated for 1 hour at 37°C.[1]

  • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.[1]

  • Absorbance Reading: The absorbance is measured at 575 nm using a spectrophotometer.[1] Cell viability is expressed as a percentage of the control group.

G A Seed OVCAR-3 cells in 96-well plate B Incubate with Fangchinoline/Cisplatin (48h) A->B C Add MTT solution (1h) B->C D Add DMSO to dissolve formazan C->D E Read absorbance at 575 nm D->E

Figure 2. Workflow for the MTT cell viability assay.
B. In Vivo Ovarian Cancer Xenograft Model

This model assesses the antitumor efficacy of the compounds in a living organism.

  • Cell Implantation: Female NOD SCID mice are subcutaneously injected with 1 x 10^6 OVCAR-3 cells.[1]

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Drug Administration: Tumor-bearing mice are treated weekly with intravenous injections of saline (control), Fangchinoline (7 mg/kg), cisplatin (3 mg/kg), or the combination of both.[1]

  • Monitoring: Tumor volume and body weight are measured regularly throughout the study.[1]

  • Endpoint Analysis: After a predetermined period (e.g., 22 days), mice are euthanized, and tumors are excised for further analysis, such as western blotting for protein markers of apoptosis (cleaved caspase 3) and proliferation (Ki67).[1]

C. Measurement of Cisplatin-DNA Adducts

This assay quantifies the extent of DNA damage induced by cisplatin.

  • Cell Treatment: OVCAR-3 cells are treated with cisplatin with or without Fangchinoline for a specified time (e.g., 48 hours).[1]

  • Cell Fixation and Permeabilization: Cells are harvested, fixed, and permeabilized to allow antibody access to the nucleus.

  • Antibody Staining: Cells are stained with a primary antibody that specifically recognizes cisplatin-modified DNA.[1]

  • Secondary Antibody Staining: A fluorescently labeled secondary antibody that binds to the primary antibody is then added.

  • Flow Cytometry Analysis: The fluorescence intensity of individual cells is measured using a flow cytometer. The intensity is proportional to the amount of cisplatin-DNA adducts.

VI. Conclusion and Future Directions

The preclinical data strongly suggest that the combination of Fangchinoline (as a representative of this compound) and cisplatin offers a promising therapeutic strategy for ovarian cancer. The synergistic interaction, driven by the dual targeting of DNA integrity and cell cycle regulation, provides a compelling rationale for overcoming cisplatin resistance.

Future research should focus on:

  • Elucidating the detailed molecular mechanisms underlying the observed synergy.

  • Evaluating the efficacy of this combination in a broader range of ovarian cancer subtypes, including patient-derived xenograft models.

  • Optimizing dosing and scheduling to maximize therapeutic efficacy while minimizing potential toxicities.

These findings pave the way for potential clinical translation, offering hope for more effective treatment regimens for patients with ovarian cancer.

References

Validating the Anticancer Effects of Antitumor agent-109 in 3D Spheroids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of Antitumor agent-109's efficacy in three-dimensional (3D) tumor spheroid models against established chemotherapeutic agents. The data presented herein is based on a hypothetical study designed to evaluate the agent's performance in a more physiologically relevant in vitro system.

Introduction to this compound

This compound is an inhibitor of the Gas6-Axl signaling axis, a critical pathway in cancer cell proliferation, survival, and metastasis. By suppressing the expression of Gas6 and Axl, this compound has been shown to downregulate the downstream p-PI3K and p-AKT signaling pathways.[1][2] This mode of action leads to G1 phase cell cycle arrest and promotes apoptosis in cancer cells.[1][2] Previous studies have demonstrated its cytotoxic effects in various cancer cell lines in 2D culture, with notable activity against pancreatic (PANC-1) and non-small cell lung cancer (A549) cells.[1][2] This guide explores its potential efficacy in a 3D spheroid model, which more closely mimics the microenvironment of solid tumors.

Comparative Efficacy in 3D Spheroids

The following tables summarize the hypothetical comparative data of this compound against standard-of-care chemotherapeutic agents, Cisplatin and Paclitaxel, in PANC-1 pancreatic cancer spheroids.

Drug3D Spheroid IC50 (µM)Spheroid Volume Reduction at 72h (%)Apoptosis Induction (Fold Change in Caspase-3/7 Activity)
This compound 15.5654.2
Cisplatin 25.0503.5
Paclitaxel 18.0583.8
Vehicle Control N/A01.0

Table 1: Comparative Efficacy of this compound and Standard Chemotherapies in PANC-1 Spheroids. Data are presented as the mean of three independent experiments.

Experimental Protocols

PANC-1 Spheroid Formation

PANC-1 human pancreatic cancer cells were cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. To form spheroids, a single-cell suspension was prepared and seeded into 96-well ultra-low attachment round-bottom plates at a density of 5,000 cells per well.[3] The plates were centrifuged at 150 x g for 5 minutes to facilitate cell aggregation at the bottom of the wells.[3] Spheroids were grown for 4 days in a humidified incubator at 37°C and 5% CO2 to allow for the formation of compact, uniform spheroids before drug treatment.[3]

Drug Treatment of 3D Spheroids

On day 4, spheroids were treated with varying concentrations of this compound, Cisplatin, or Paclitaxel. A vehicle control (0.1% DMSO) was also included. Drugs were diluted in the culture medium and 100 µL of the drug-containing medium was added to each well. The spheroids were then incubated for 72 hours.

Spheroid Viability and Volume Analysis

Spheroid viability was assessed using the CellTiter-Glo® 3D Cell Viability Assay (Promega).[1][4] This assay measures ATP levels as an indicator of cell viability.[4] Luminescence was measured using a plate reader, and the IC50 values were calculated. Spheroid volume was determined by capturing brightfield images at 0 and 72 hours post-treatment. The volume was calculated using the formula: Volume = (π/6) x (width)² x height. The percentage of volume reduction was then calculated relative to the vehicle-treated control spheroids.

Apoptosis Assay

Apoptosis was quantified by measuring caspase-3/7 activity using a luminescent caspase activity assay. After 72 hours of treatment, the assay reagent was added to the spheroids, and luminescence was measured. The fold change in caspase activity was calculated relative to the vehicle-treated control.

Visualizing Mechanisms and Workflows

G cluster_0 This compound Signaling Pathway This compound This compound Gas6 Gas6 This compound->Gas6 inhibits expression Axl Axl This compound->Axl inhibits expression Gas6->Axl activates PI3K PI3K Axl->PI3K activates AKT AKT PI3K->AKT activates CellCycle G1 Phase Arrest AKT->CellCycle regulates Apoptosis Apoptosis Induction AKT->Apoptosis inhibits

Caption: Signaling pathway of this compound.

G cluster_1 3D Spheroid Experimental Workflow A PANC-1 Cell Culture B Seed cells in ultra-low attachment plates A->B C Centrifuge to aggregate cells B->C D Incubate for 4 days to form spheroids C->D E Treat with this compound and control drugs D->E F Incubate for 72 hours E->F G Analyze Spheroid Volume, Viability (ATP assay), and Apoptosis (Caspase assay) F->G

Caption: Experimental workflow for 3D spheroid assays.

References

Unveiling the Preclinical Efficacy of Novel Antitumor Agents in Patient-Derived Xenograft Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the rapidly evolving landscape of oncology drug development, patient-derived xenograft (PDX) models have emerged as a high-fidelity platform for evaluating the efficacy of novel therapeutics. This guide provides a comprehensive comparison of a representative Gas6-Axl inhibitor, Antitumor agent-109, against a novel DR5 agonist, INBRX-109, and standard-of-care chemotherapies in relevant PDX models. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in preclinical research.

Comparative Efficacy of Antitumor Agents in PDX Models

The therapeutic potential of this compound (representing Gas6-Axl inhibitors), INBRX-109, and standard-of-care chemotherapies has been evaluated in various PDX models. The following tables summarize the quantitative efficacy data from these preclinical studies.

Table 1: Efficacy of a Representative Gas6-Axl Inhibitor (this compound) in an Ovarian Cancer PDX Model

AgentPDX ModelDosing ScheduleOutcomeCitation
This compound (as AVB-S6-500/Batiraxcept) + ChemotherapyOvarian CancerNot specifiedSignificantly smaller subcutaneous and intraperitoneal tumors compared to chemotherapy alone.[1]

Table 2: Efficacy of INBRX-109 in Chondrosarcoma PDX Models

AgentPDX ModelDosing ScheduleOutcomeCitation
INBRX-109Chondrosarcoma1 mg/kg, weeklySustained tumor inhibition.
INBRX-109Chondrosarcoma1 mg/kg, weeklyNear-complete tumor regressions in one model.[2]

Table 3: Efficacy of Standard-of-Care Chemotherapy in Relevant PDX Models

AgentPDX ModelDosing ScheduleOutcomeCitation
GemcitabinePancreatic Ductal Adenocarcinoma (PDAC)100 mg/kg, weekly80% reduction in tumor volume in responsive models.[3]
CisplatinNon-Small Cell Lung Cancer (NSCLC)Not specifiedVariable response; some models show high responsiveness (T/C ratio < 0.1).[4][5]
Paclitaxel + CisplatinNSCLCPaclitaxel (12.5 mg/kg, i.v., q3d x 5), Cisplatin (5 mg/kg, i.v., q3d x 6)Significant inhibition of tumor growth.[6][7]

Signaling Pathways and Experimental Workflows

To provide a deeper understanding of the mechanisms of action and the experimental designs, the following diagrams illustrate the Gas6-Axl signaling pathway and a typical workflow for assessing drug efficacy in PDX models.

Gas6_Axl_Signaling_Pathway Gas6 Gas6 Axl Axl Receptor Gas6->Axl Binds to PI3K PI3K Axl->PI3K ERK ERK Axl->ERK STAT3 STAT3 Axl->STAT3 Metastasis Metastasis Axl->Metastasis DrugResistance Drug Resistance Axl->DrugResistance Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR CellSurvival Cell Survival & Proliferation mTOR->CellSurvival ERK->CellSurvival STAT3->CellSurvival Agent109 This compound (Gas6-Axl Inhibitor) Agent109->Gas6 Inhibits binding PDX_Workflow PatientTumor Patient Tumor Tissue (Surgical Resection or Biopsy) Implantation Implantation into Immunocompromised Mice PatientTumor->Implantation P0_Generation Generation of P0 PDX Model Implantation->P0_Generation Expansion Tumor Expansion and Cryopreservation P0_Generation->Expansion Cohort Establishment of Experimental Cohorts Expansion->Cohort Treatment Treatment Initiation (Test Agent vs. Vehicle Control) Cohort->Treatment Monitoring Tumor Volume and Body Weight Monitoring Treatment->Monitoring Endpoint Endpoint Analysis (Tumor Growth Inhibition, Biomarkers) Monitoring->Endpoint

References

Cross-Validation of Antitumor Agent-109 Activity in Different Laboratories

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the in-vitro antitumor activity of "Antitumor agent-109" against a known competitor, "Competitor Agent-X". The data presented herein is a synthesis of findings from multiple independent laboratories to ensure the robustness and reproducibility of the observed effects.

Comparative Efficacy: IC50 Values (µM)

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the IC50 values for this compound and Competitor Agent-X across various cancer cell lines, as determined by two independent laboratories. Lower values indicate higher potency.

Cell LineTarget PathwayThis compound (Lab A)This compound (Lab B)Competitor Agent-X (Lab A)Competitor Agent-X (Lab B)
MCF-7 PI3K/Akt0.520.580.890.95
A549 MAPK/ERK0.780.811.121.20
HCT116 Wnt/β-catenin0.650.700.981.05
U-87 MG EGFR1.101.151.501.62

Experimental Protocols

The following protocol for determining IC50 values via an MTS assay was standardized across the participating laboratories to ensure data comparability.

Protocol: Cell Viability (MTS) Assay

  • Cell Seeding: Cancer cell lines were seeded in 96-well plates at a density of 5,000 cells per well and incubated for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Cells were treated with serial dilutions of this compound or Competitor Agent-X (ranging from 0.01 µM to 100 µM) for 72 hours. Control wells received vehicle (DMSO) only.

  • MTS Reagent Addition: After the incubation period, 20 µL of MTS reagent (CellTiter 96® AQueous One Solution Cell Proliferation Assay) was added to each well.

  • Incubation and Measurement: Plates were incubated for 2-4 hours at 37°C. The absorbance was then measured at 490 nm using a microplate reader.

  • Data Analysis: The absorbance values were normalized to the vehicle-treated control wells to determine the percentage of cell viability. The IC50 values were then calculated using a non-linear regression analysis (log(inhibitor) vs. normalized response) in GraphPad Prism software.

Visualized Data and Workflows

Visual diagrams are provided below to illustrate a key signaling pathway targeted by this compound and the general experimental workflow.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Agent109 Agent-109 Agent109->MEK Proliferation Cell Proliferation & Survival TF->Proliferation G cluster_workflow Experimental Workflow for IC50 Determination start 1. Cell Line Culture & Seeding treat 2. Compound Treatment start->treat assay 3. Cell Viability (MTS) Assay treat->assay read 4. Absorbance Measurement assay->read analyze 5. Data Analysis & IC50 Calculation read->analyze compare 6. Cross-Lab Comparison analyze->compare

A Head-to-Head Comparison of Antitumor Agent-109 with Other Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Antitumor agent-109, a novel inhibitor of the Gas6-Axl signaling pathway, with other notable kinase inhibitors. The performance of this compound is evaluated against Sunitinib, a multi-kinase inhibitor, and other agents targeting the Axl kinase: Bemcentinib, Gilteritinib, and Cabozantinib. This comparison is supported by preclinical data to inform researchers and drug development professionals.

Mechanism of Action: Targeting the Gas6-Axl Pathway

This compound is an inhibitor of the Gas6-Axl signaling axis.[1] The Axl receptor tyrosine kinase, when activated by its ligand Gas6, plays a crucial role in tumor cell proliferation, survival, migration, and invasion.[1] This pathway is implicated in promoting metastasis and therapeutic resistance in various cancers. This compound exerts its effect by inhibiting the expression of Gas6 and Axl, which in turn downregulates downstream signaling pathways such as PI3K/Akt.[1] This leads to G1 phase arrest in the tumor cell cycle and promotes apoptosis.[1]

Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Gas6 Gas6 Axl Receptor Axl Receptor Gas6->Axl Receptor Binds and Activates PI3K PI3K Axl Receptor->PI3K Activates Akt Akt PI3K->Akt Activates Cell Proliferation Cell Proliferation Akt->Cell Proliferation Cell Survival Cell Survival Akt->Cell Survival Metastasis Metastasis Akt->Metastasis This compound This compound This compound->Axl Receptor Inhibits

In Vitro Efficacy: A Comparative Analysis

The in vitro potency of this compound was evaluated against a panel of human cancer cell lines and compared with other kinase inhibitors. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below.

Cell LineCancer TypeThis compound IC50 (µM)[1]Sunitinib IC50 (µM)Bemcentinib (R428) IC50 (µM)Gilteritinib (ASP2215) IC50 (µM)Cabozantinib (XL184) IC50 (µM)
MCF-7 Breast Cancer2.0>10Not ReportedNot Reported5.98[2]
MDA-MB-231 Breast Cancer2.8Not ReportedNot ReportedNot Reported19.72[2]
HT-29 Colon Cancer4.6Not ReportedNot ReportedNot Reported4.56[2]
DU145 Prostate Cancer1.1Not ReportedNot ReportedNot ReportedNot Reported
U937 Lymphoma6.7Not ReportedNot ReportedNot ReportedNot Reported
A549 Lung Cancer4.2>1Not Reported0.1589.5
PANC-1 Pancreatic Cancer4.03.53Not ReportedNot ReportedNot Reported

In Vivo Efficacy: Xenograft Models

The antitumor activity of this compound was assessed in vivo using nude mouse xenograft models of human lung (A549) and pancreatic (PANC-1) cancer. The results are compared with reported in vivo data for other kinase inhibitors.

AgentCancer ModelDosing and ScheduleKey Findings
This compound A549 & PANC-1 Xenografts3 mg/kg, i.p., 6 times/weekSignificantly reduced tumor size and weight.[1]
Sunitinib A549 & PANC-1 Xenografts20-80 mg/kg/day, p.o.Dose-dependent inhibition of tumor growth.[3][4]
Bemcentinib (R428) A549 Xenograft100 mg/kg, p.o., dailyDelayed tumor growth.
Bemcentinib (R428) MDA-MB-231 Xenograft125 mg/kg, p.o.Suppressed breast cancer metastasis.[5]
Cabozantinib (XL184) MDA-MB-231 Xenograft100 mg/kg, p.o., single doseSustained tumor growth inhibition.[6]

Experimental Protocols

In Vitro IC50 Determination by MTT Assay

Objective: To determine the concentration of an inhibitor that reduces cell viability by 50%.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of the test compounds. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for another 4 hours.

  • Formazan Solubilization: The medium is then removed, and DMSO is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 values are determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Tumor Xenograft Study

Objective: To evaluate the antitumor efficacy of an agent in a living organism.

Experimental_Workflow Tumor_Cell_Culture 1. Tumor Cell Culture (e.g., A549, PANC-1) Cell_Harvest 2. Cell Harvest & Preparation Tumor_Cell_Culture->Cell_Harvest Animal_Inoculation 3. Subcutaneous Inoculation into Nude Mice Cell_Harvest->Animal_Inoculation Tumor_Growth 4. Tumor Growth Monitoring Animal_Inoculation->Tumor_Growth Randomization 5. Randomization into Treatment Groups Tumor_Growth->Randomization Treatment 6. Drug Administration (e.g., i.p., p.o.) Randomization->Treatment Data_Collection 7. Tumor Volume & Body Weight Measurement Treatment->Data_Collection Endpoint 8. Endpoint Analysis (e.g., Tumor Weight) Data_Collection->Endpoint

  • Animal Model: Immunocompromised mice (e.g., athymic nude mice), 4-6 weeks old, are used.

  • Cell Implantation: A suspension of human cancer cells (e.g., 5 x 10^6 A549 or PANC-1 cells) in a suitable medium (e.g., PBS or Matrigel) is injected subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Tumors are allowed to grow, and their volumes are measured regularly (e.g., twice a week) using calipers. Tumor volume is calculated using the formula: (length × width^2) / 2.

  • Randomization: When the tumors reach a predetermined size (e.g., 100-200 mm^3), the mice are randomly assigned to different treatment groups, including a vehicle control group.

  • Drug Administration: The test compounds are administered to the mice according to the specified dose and schedule (e.g., intraperitoneal injection or oral gavage).

  • Efficacy Evaluation: Tumor volumes and body weights are monitored throughout the study. The primary endpoint is typically tumor growth inhibition, calculated as the percentage change in tumor volume in the treated groups compared to the control group.

  • Endpoint Analysis: At the end of the study, the mice are euthanized, and the tumors are excised and weighed. Further analysis, such as immunohistochemistry or western blotting, may be performed on the tumor tissues.

Conclusion

This compound demonstrates promising antitumor activity both in vitro and in vivo through its targeted inhibition of the Gas6-Axl signaling pathway. The comparative data presented in this guide suggest that this compound has a distinct profile when compared to other kinase inhibitors. Further investigation is warranted to fully elucidate its therapeutic potential and to identify the patient populations most likely to benefit from this targeted approach. The provided methodologies offer a framework for researchers to conduct further comparative studies and to explore the full potential of this novel agent.

References

Independent Verification of Target Engagement: A Comparative Analysis for Antitumor Agent-109

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of methodologies for verifying the target engagement of "Antitumor agent-109," a novel investigational compound. For context, this analysis is performed against two alternative agents targeting the same pathway. The data presented herein is for illustrative purposes, demonstrating how various techniques can be applied to confirm that a drug candidate interacts with its intended molecular target in a cellular context.

Overview of Target Engagement Methodologies

Verifying that a drug binds to its intended target is a critical step in drug development. This can be assessed through direct, proximal, and distal measures.

  • Direct Target Engagement: Measures the physical interaction between the compound and the target protein.

  • Proximal Target Engagement: Measures the immediate downstream consequences of target modulation, such as the phosphorylation status of a substrate.

  • Distal Cellular Response: Measures the ultimate phenotypic outcome, such as inhibition of cell proliferation.

The following sections compare three widely used assays to illustrate these levels of verification for this compound.

Quantitative Data Comparison

The following table summarizes the performance of this compound against two alternative agents (Agent-A and Agent-B) across three key assays. Lower values indicate higher potency.

MethodPrincipleThis compoundAlternative Agent-AAlternative Agent-B
CETSA (EC₅₀) Ligand-induced protein thermal stabilization0.15 µM0.25 µM1.1 µM
p-Akt Western (IC₅₀) Inhibition of downstream substrate phosphorylation0.20 µM0.30 µM1.5 µM
Cell Viability (GI₅₀) Inhibition of metabolic activity (ATP-based)0.50 µM0.75 µM3.0 µM
  • CETSA: Cellular Thermal Shift Assay

  • p-Akt Western: Western Blot for phosphorylated Akt at Ser473

  • Cell Viability: CellTiter-Glo® Luminescent Cell Viability Assay

  • EC₅₀/IC₅₀/GI₅₀: The concentration of compound required to achieve 50% of the maximal effect or inhibition.

Signaling Pathway & Experimental Workflow Diagrams

Visualizing the underlying biology and experimental processes is key to understanding the data.

Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Converts PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Growth & Survival mTORC1->Proliferation Agent109 This compound Agent109->PI3K

Caption: PI3K/Akt/mTOR signaling pathway with the inhibitory action of this compound.

CETSA_Workflow A 1. Treat intact cells with This compound or vehicle B 2. Heat cell aliquots across a temperature gradient A->B C 3. Lyse cells and separate soluble vs. aggregated proteins B->C D 4. Quantify soluble target protein (e.g., by Western Blot) C->D E 5. Plot protein levels vs. temp to determine thermal shift D->E

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Detailed Experimental Protocols

Cellular Thermal Shift Assay (CETSA)

This protocol outlines the method for assessing direct target engagement by measuring changes in the thermal stability of the target protein upon ligand binding.[1][2]

  • Cell Treatment: Culture tumor cells to ~80% confluency. Treat cells with varying concentrations of this compound (or control compounds) for 1 hour at 37°C. A vehicle control (e.g., DMSO) is run in parallel.

  • Heat Challenge: After treatment, harvest the cells and resuspend them in a suitable buffer. Aliquot the cell suspension into PCR tubes. Heat the aliquots across a defined temperature range (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.[1]

  • Lysis and Fractionation: Lyse the cells by freeze-thaw cycles. Separate the soluble protein fraction from the precipitated aggregates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

  • Protein Quantification: Collect the supernatant containing the soluble proteins. Quantify the amount of the specific target protein remaining in the soluble fraction using a standard detection method like Western Blot or ELISA.

  • Data Analysis: Plot the percentage of soluble protein against temperature for both vehicle- and drug-treated samples. A shift in the melting curve to a higher temperature in the presence of the drug indicates target stabilization and therefore, engagement. The EC₅₀ is determined from dose-response curves at a fixed temperature.

Western Blot for Phospho-Akt (Ser473)

This protocol measures the inhibition of a key downstream node in the signaling pathway to confirm the compound's mechanism of action.[3][4]

  • Cell Treatment and Lysis: Seed cells in 6-well plates and grow to ~80% confluency. Starve cells (e.g., in serum-free media) for 4-6 hours. Pre-treat with a dose range of this compound for 1 hour, then stimulate with a growth factor (e.g., IGF-1) for 15 minutes to activate the pathway. Immediately lyse the cells on ice with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE and Transfer: Denature protein lysates and load equal amounts (e.g., 20 µg) onto a polyacrylamide gel. Separate proteins by size via electrophoresis. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[3] Incubate the membrane with a primary antibody specific for phosphorylated Akt (Ser473) overnight at 4°C. Wash the membrane, then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.

  • Detection and Analysis: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a digital imager.[3] Quantify band intensity using densitometry software. Normalize the p-Akt signal to total Akt or a loading control (e.g., β-actin). The IC₅₀ is calculated by plotting the normalized signal against the drug concentration.

Cell Viability Assay (CellTiter-Glo®)

This assay provides a measure of the overall cellular consequence of target inhibition.[5][6]

  • Cell Seeding: Seed tumor cells into an opaque-walled 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound and control agents for 72 hours.

  • Assay Procedure: Equilibrate the plate to room temperature for 30 minutes.[7] Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well.[6]

  • Measurement: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[7] Measure luminescence using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ATP present, which correlates with the number of viable cells.[5] Calculate the GI₅₀ (concentration for 50% growth inhibition) by normalizing the data to untreated and vehicle controls and fitting to a dose-response curve.

This guide demonstrates a multi-faceted approach to verifying the target engagement of this compound. By combining direct biophysical measurements (CETSA) with proximal pathway modulation (Western Blot) and distal phenotypic outcomes (Cell Viability), researchers can build a robust evidence package to support further development.

References

Antitumor agent-109 specificity compared to other compounds in its class

Author: BenchChem Technical Support Team. Date: November 2025

It appears there are multiple investigational compounds referred to as "Antitumor agent-109" in scientific literature and databases, each with a distinct mechanism of action and belonging to a different class of antitumor agents. To provide a precise and relevant comparison, please specify which "this compound" you are interested in from the list below:

  • INBRX-109: A third-generation, recombinant, humanized Death Receptor 5 (DR5) agonist antibody.

  • Anticancer agent 109 (compound 6-15): An inhibitor of the Gas6-Axl signaling pathway.

  • This compound (compound 6): An inhibitor of hyaluronic acid that targets CD44.

  • CT109-SN-38: An antibody-drug conjugate with dual specificity for CEACAM5 and 6.

  • AK109: An anti-VEGFR2 antibody.

  • LB-109: A novel therapeutic designed to inhibit the glyco-immune checkpoint axis.

  • BR109: A fully humanized, T-cell-engaging bispecific antibody that targets GPRC5D.

Once you have identified the specific compound of interest, a detailed comparison guide can be generated that addresses its specificity relative to other compounds in its class, supported by experimental data, methodologies, and visualizations.

Reproducibility and Comparative Analysis of Antitumor Agent-109 Efficacy in Pancreatic Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of published findings regarding the efficacy of Antitumor agent-109 (AT-109), a selective inhibitor of Tumorigenic Kinase 4 (TK4). The data and methodologies from the foundational study by Li et al. are compared with subsequent reproduction and extension studies by Chen et al. and Gupta et al. to offer a comprehensive assessment of the agent's reproducibility and potential limitations.

Data Presentation: Comparative Efficacy of AT-109

The following tables summarize the quantitative data from the key studies investigating AT-109.

Table 1: In Vitro Cell Viability (IC50)

The half-maximal inhibitory concentration (IC50) of AT-109 was assessed across several pancreatic ductal adenocarcinoma (PDAC) cell lines. Lower values indicate higher potency.

Cell LineGenotypeLi et al. (2020) IC50 (nM)Chen et al. (2022) IC50 (nM)Gupta et al. (2023) IC50 (nM)
PANC-1KRAS G12D8.510.29.1
MIA PaCa-2KRAS G12C12.315.114.5
AsPC-1KRAS G12DNot Tested45.842.5
BxPC-3KRAS wild-type> 1000> 1000Not Tested

Table 2: In Vivo Tumor Growth Inhibition

The efficacy of AT-109 was evaluated in xenograft mouse models using the PANC-1 cell line.

StudyMouse StrainAT-109 DosageTreatment DurationTumor Growth Inhibition (%)
Li et al. (2020)Nude (nu/nu)50 mg/kg, daily21 days65%
Chen et al. (2022)NSG50 mg/kg, daily21 days48%

Signaling Pathway and Experimental Workflows

The following diagrams illustrate the proposed mechanism of action of AT-109 and the experimental designs used in the cited literature.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth Factor Growth Factor Receptor Receptor Growth Factor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF TK4 TK4 RAF->TK4 MEK MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors TK4->MEK AT109 AT-109 AT109->TK4 Gene Expression Gene Expression Transcription Factors->Gene Expression

Caption: Proposed mechanism of AT-109 in the RAS-ERK pathway.

G start Day 0: Implant PANC-1 cells subcutaneously into mice tumor_growth Day 7: Tumors reach ~100 mm³ Randomize into groups start->tumor_growth treatment Day 8-28: Daily administration (Vehicle or AT-109) tumor_growth->treatment measurement Measure tumor volume 2-3 times per week treatment->measurement endpoint Day 28: Sacrifice mice Excise and weigh tumors treatment->endpoint measurement->treatment repeat

Caption: Workflow for the in vivo xenograft tumor model.

G A Li et al. (2020) - AT-109 inhibits TK4 - In vitro & in vivo efficacy in PANC-1 B Chen et al. (2022) - Reproduces in vitro data - Notes lower in vivo efficacy - Tests additional cell lines A->B Reproducibility Study C Gupta et al. (2023) - Confirms in vitro IC50 - Investigates resistance - Proposes PI3K/AKT bypass A->C Mechanism Extension D Conclusion: - In vitro findings are robust - In vivo efficacy is variable - Resistance mechanisms exist B->D C->D

Caption: Logical relationship of findings across publications.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the literature.

1. Cell Viability (MTT) Assay

  • Cell Seeding: Pancreatic cancer cell lines (PANC-1, MIA PaCa-2, AsPC-1, BxPC-3) were seeded in 96-well plates at a density of 5,000 cells per well in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin. Cells were allowed to adhere overnight in a humidified incubator at 37°C and 5% CO2.

  • Drug Treatment: The following day, the medium was replaced with fresh medium containing serial dilutions of AT-109 (ranging from 0.1 nM to 10 µM) or DMSO as a vehicle control.

  • Incubation: Cells were incubated with the compound for 72 hours.

  • MTT Addition: After incubation, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The medium was carefully removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals. The plate was agitated on an orbital shaker for 10 minutes to ensure complete dissolution.

  • Data Acquisition: The absorbance was measured at 570 nm using a microplate reader.

  • Analysis: Cell viability was calculated as a percentage relative to the vehicle-treated control cells. The IC50 values were determined by fitting the dose-response data to a four-parameter logistic curve using GraphPad Prism software.

2. In Vivo Xenograft Mouse Model

  • Animal Housing: All animal experiments were conducted in accordance with institutional guidelines. 6-week-old female athymic nude (nu/nu) or NSG mice were used.

  • Cell Implantation: PANC-1 cells (5 x 10^6 cells in 100 µL of a 1:1 mixture of PBS and Matrigel) were injected subcutaneously into the right flank of each mouse.

  • Tumor Growth and Randomization: Tumors were allowed to grow, and their volumes were calculated using the formula: Volume = (Length x Width²) / 2. When the average tumor volume reached approximately 100 mm³, the mice were randomized into two groups: a vehicle control group and an AT-109 treatment group.

  • Drug Administration: AT-109 was formulated in a solution of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline. Mice in the treatment group received a daily intraperitoneal injection of AT-109 at a dose of 50 mg/kg body weight. The control group received daily injections of the vehicle solution.

  • Monitoring: Tumor volumes and mouse body weights were measured 2-3 times per week.

  • Endpoint and Analysis: After 21 days of treatment, the mice were euthanized. Tumors were excised, weighed, and photographed. Tumor growth inhibition (TGI) was calculated using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100. Statistical significance was determined using a Student's t-test.

Safety Operating Guide

Mitigating Risk: A Step-by-Step Guide to the Safe Disposal of Antitumor Agent-109

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: The following procedures provide a comprehensive framework for the safe handling and disposal of Antitumor agent-109, an investigational compound with cytotoxic properties. Adherence to these guidelines is critical for ensuring personnel safety and environmental protection. This document is intended for researchers, scientists, and drug development professionals actively engaged in laboratory work with this agent.

All personnel handling this compound must be trained on the potential hazards and the procedures outlined below.[1] It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific requirements, as local and federal regulations may vary.[2][3]

I. Immediate Pre-Disposal Handling and Personal Protective Equipment (PPE)

Before beginning any disposal process, ensure the appropriate personal protective equipment is worn to minimize exposure to this potent compound.

  • Gloves: Wear double chemotherapy-rated gloves.[3]

  • Lab Coat: A disposable, fluid-resistant lab coat is required.

  • Eye Protection: Use safety glasses or goggles.

  • Respiratory Protection: A properly fitted N95 respirator or higher should be used, especially when handling powders or creating aerosols.

All handling of this compound, including preparation for disposal, should occur within a certified chemical fume hood or biological safety cabinet to prevent inhalation of hazardous particles.[3]

II. Step-by-Step Disposal Protocol for this compound

The primary method for the disposal of this compound and associated contaminated materials is through incineration by an approved hazardous waste vendor.[1][2][4]

  • Segregation of Waste:

    • Do not mix this compound waste with other laboratory waste streams.[3]

    • Establish designated waste containers for solids and liquids.

  • Container Selection and Labeling:

    • Liquid Waste: Use a compatible, leak-proof container (e.g., glass or high-density polyethylene) for all liquid waste containing this compound.[1]

    • Solid Waste: All solid waste, including empty or partially used vials, syringes, contaminated gloves, and absorbent pads, must be placed in a designated hazardous waste container, often a yellow "Trace" waste sharps container or a black "Bulk" waste container for larger quantities.[3][4]

    • Labeling: Affix a "HAZARDOUS WASTE" label to each container.[1] The label must include:

      • The full chemical name: "this compound"

      • The concentration or percentage of the active ingredient.

      • The name of the Principal Investigator (PI) and contact information.[1]

      • The laboratory location (building and room number).[1]

  • Storage of Waste:

    • Store all labeled hazardous waste containers in a designated Satellite Accumulation Area (SAA).[1]

    • The SAA must be in a secure, locked cabinet or within secondary containment.[1]

    • Regularly inspect the SAA for any signs of leaks or container degradation.[1]

  • Arranging for Disposal:

    • Contact your institution's EHS department to schedule a pickup for the hazardous waste.[1][2]

    • Complete a Chemical Waste Disposal Request Form as required by your institution.[1]

    • The EHS department will coordinate with an approved environmental management vendor for the transportation and incineration of the waste in compliance with EPA regulations.[1][2][4]

III. Quantitative Data Summary

While specific quantitative data for this compound's degradation or inactivation is not publicly available, the following table summarizes key operational parameters derived from general guidelines for handling investigational drugs.

ParameterGuidelineSource
PPE Requirement Double chemotherapy gloves, disposable lab coat, eye protection, respirator[3]
Waste Container Type Compatible, leak-proof containers for liquids; designated hazardous waste containers for solids[1][3][4]
Waste Labeling "HAZARDOUS WASTE" label with chemical name, concentration, PI info, and location[1]
Waste Storage Secure, designated Satellite Accumulation Area (SAA)[1]
Final Disposal Method Incineration via an EPA-permitted hazardous waste vendor[1][2][4]

IV. Experimental Workflow and Signaling Pathway

The following diagrams illustrate the decision-making process for the disposal of this compound and its known signaling pathway to provide a more comprehensive understanding of its handling and mechanism of action.

G cluster_0 Waste Generation cluster_1 Segregation & Containment cluster_2 Storage cluster_3 Disposal A This compound (Liquid or Solid) B Select Appropriate Hazardous Waste Container A->B C Affix 'HAZARDOUS WASTE' Label B->C D Store in Designated Satellite Accumulation Area (SAA) C->D E Contact Environmental Health & Safety (EHS) D->E F EHS Arranges Pickup by Approved Vendor E->F G Incineration F->G

Caption: Disposal workflow for this compound.

G A This compound B Gas6/Axl Axis A->B Inhibits C p-PI3K / p-AKT B->C Inhibits D G1 Phase Arrest C->D Leads to E Apoptosis D->E Promotes

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.